molecular formula C11H11BrO3 B13474392 Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate

Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate

カタログ番号: B13474392
分子量: 271.11 g/mol
InChIキー: NQRHRQVTXDAUGI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate (CAS 2736630-23-0) is a brominated dihydrobenzofuran ester with a molecular formula of C11H11BrO3 and a molecular weight of 271.11 g/mol . This compound serves as a key chemical intermediate in medicinal chemistry, particularly in the synthesis of novel 2,3-dihydro-1-benzofuran derivatives investigated as potent and selective agonists for the cannabinoid receptor 2 (CB2) . Research into CB2 agonists is a prominent area for developing new therapeutic agents, as CB2 receptor modulation has emerged as a promising target for treating neuropathic pain without the psychoactive side effects associated with CB1 receptor activation . Compounds based on the 2,3-dihydro-1-benzofuran scaffold have demonstrated efficacy in reversing neuropathic pain in preclinical models, such as spinal nerve ligation and paclitaxel-induced neuropathy in rats . The structure features a chiral center, making it a valuable building block for exploring stereochemistry in drug-receptor interactions; studies on related compounds have identified the (S)-enantiomer as the active form at the CB2 receptor . As a versatile synthon, this brominated ester is amenable to further functionalization via cross-coupling reactions to create diverse libraries for structure-activity relationship (SAR) studies . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

特性

分子式

C11H11BrO3

分子量

271.11 g/mol

IUPAC名

ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate

InChI

InChI=1S/C11H11BrO3/c1-2-14-11(13)10-5-7-3-4-8(12)6-9(7)15-10/h3-4,6,10H,2,5H2,1H3

InChIキー

NQRHRQVTXDAUGI-UHFFFAOYSA-N

正規SMILES

CCOC(=O)C1CC2=C(O1)C=C(C=C2)Br

製品の起源

United States
Foundational & Exploratory

Physical and chemical properties of Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and potential biological properties of Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate. This molecule, belonging to the dihydrobenzofuran class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry and materials science. This document is structured to provide not just data, but also expert insights into the causality behind its characteristics and potential applications.

Molecular Identity and Physicochemical Properties

Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate is a substituted dihydrobenzofuran derivative with the chemical formula C₁₁H₁₁BrO₃.[1] Its core structure consists of a benzene ring fused to a dihydrofuran ring, with a bromine atom at the 6-position and an ethyl carboxylate group at the 2-position.

Table 1: Core Molecular and Physical Properties

PropertyValueSource
IUPAC Name ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate[1]
CAS Number 2736630-23-0[1]
Molecular Formula C₁₁H₁₁BrO₃[1]
Molecular Weight 271.11 g/mol Calculated
Appearance Not explicitly documented; likely a solid at room temperature based on related compounds.Inferred
Melting Point Not experimentally determined in available literature.
Boiling Point Not experimentally determined in available literature.
Solubility Expected to be soluble in common organic solvents like ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous solutions.Inferred from related compounds[2]

Expert Insight: The presence of the bromine atom and the ester functional group significantly influences the molecule's polarity and, consequently, its solubility and chromatographic behavior. The aromatic ring and the dihydrofuran moiety contribute to its overall lipophilicity. The lack of publicly available experimental data on properties like melting and boiling points highlights the novelty of this specific compound and the opportunity for further fundamental characterization.

Synthesis and Structural Elucidation

The synthesis of Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate is not explicitly detailed in readily available literature. However, established synthetic routes for 2,3-dihydrobenzofuran derivatives provide a strong basis for its preparation. A common and effective strategy involves the cyclization of appropriately substituted phenols.

Proposed Synthetic Workflow:

A plausible synthetic route could involve the reaction of a 4-bromophenol derivative with an α,β-unsaturated ester under conditions that facilitate an intramolecular cyclization.

G A 4-Bromophenol C Base-mediated Michael Addition A->C B Ethyl acrylate or equivalent B->C D Intramolecular Cyclization (e.g., Williamson ether synthesis) C->D Intermediate formation E Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate D->E Final product

Caption: Proposed synthetic pathway for Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate.

Experimental Protocol (Hypothetical):

  • Michael Addition: To a solution of 4-bromophenol in a suitable solvent (e.g., ethanol), add a base (e.g., sodium ethoxide). To this mixture, add ethyl acrylate dropwise at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Intermediate Isolation: The reaction mixture is neutralized, and the solvent is removed under reduced pressure. The resulting crude product, the Michael adduct, is purified by column chromatography.

  • Intramolecular Cyclization: The purified intermediate is dissolved in a polar aprotic solvent (e.g., DMF) and treated with a suitable base (e.g., potassium carbonate) to facilitate the intramolecular Williamson ether synthesis, leading to the formation of the dihydrofuran ring.

  • Final Purification: The final product is isolated by extraction and purified by recrystallization or column chromatography to yield Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate.

Structural Characterization:

Due to the lack of published experimental spectra, the following are predicted characterization data based on the structure and data from analogous compounds:

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons, with splitting patterns indicative of their positions on the benzene ring. The protons of the dihydrofuran ring will appear as a characteristic set of signals, likely in the aliphatic region, showing diastereotopic splitting. The ethyl ester group will be represented by a quartet and a triplet.

  • ¹³C NMR: The spectrum would display signals for the carbon atoms of the aromatic ring, the dihydrofuran ring, the ester carbonyl, and the ethyl group. The carbon attached to the bromine atom would show a characteristic chemical shift.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C=O stretching of the ester group (around 1730 cm⁻¹), C-O stretching of the ether and ester, and C-H stretching of the aromatic and aliphatic portions of the molecule.

Chemical Reactivity and Potential for Derivatization

The chemical reactivity of Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate is dictated by its key functional groups: the aromatic bromine, the ester, and the dihydrofuran ring system.

G A Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate B Suzuki Coupling A->B Aryl-Aryl Bond Formation C Buchwald-Hartwig Amination A->C C-N Bond Formation D Hydrolysis A->D Carboxylic Acid F Reduction A->F Alcohol/Diol E Amidation D->E Amide Derivatives

Caption: Reactivity map showing potential derivatization pathways.

  • Reactions at the Aromatic Bromine: The bromine atom at the 6-position is a versatile handle for further functionalization through various cross-coupling reactions.

    • Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst can introduce new aryl or heteroaryl substituents, allowing for the synthesis of a diverse library of compounds.

    • Buchwald-Hartwig Amination: Palladium-catalyzed amination can be employed to introduce primary or secondary amines, leading to the formation of novel aniline derivatives.

  • Reactions of the Ester Group: The ethyl ester is amenable to standard transformations.

    • Hydrolysis: Base- or acid-catalyzed hydrolysis will yield the corresponding carboxylic acid, which can serve as a key intermediate for further modifications.

    • Amidation: The carboxylic acid can be coupled with various amines using standard peptide coupling reagents to generate a wide range of amides.

    • Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.

  • Reactivity of the Dihydrofuran Ring: The dihydrofuran ring is generally stable but can undergo ring-opening reactions under certain conditions. The stereocenter at the 2-position offers the potential for stereoselective synthesis and the investigation of enantiomer-specific biological activities.

Potential Applications in Drug Discovery and Materials Science

While specific biological data for Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate is not yet available, the broader class of benzofuran and dihydrobenzofuran derivatives has shown significant promise in various therapeutic areas.

  • Psychoactive Agents: Structurally related benzofuran and dihydrobenzofuran derivatives, such as 5-APB and 6-APB, have been investigated for their psychoactive properties, acting as monoamine transporter blockers and releasers.[3] The core scaffold of the title compound could be explored for its potential modulation of central nervous system targets.

  • Bromodomain and Extra-Terminal Domain (BET) Inhibitors: Dihydrobenzofuran derivatives have been developed as highly potent and selective inhibitors of the second bromodomain (BD2) of BET proteins.[4] These inhibitors have potential applications in oncology and inflammatory diseases. The substitution pattern of Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate makes it a candidate for exploration in this area.

  • Peroxisome Proliferator-Activated Receptor (PPAR) Agonists: Novel 2,3-dihydrobenzofuran-2-carboxylic acids have been identified as highly potent and subtype-selective PPARα agonists, with potential applications in the treatment of dyslipidemia.

  • General Pharmacological Relevance: The benzofuran scaffold is a common motif in a wide range of biologically active compounds with antidepressant, anticancer, antiviral, and antifungal properties.[5] The specific substitutions on the title compound may confer unique biological activities that warrant further investigation.

Expert Insight: The true potential of Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate lies in its utility as a versatile building block. The presence of orthogonal functional groups (the bromo-aryl and the ester) allows for a systematic and combinatorial approach to the synthesis of new chemical entities. Researchers can leverage the known structure-activity relationships of related benzofurans to guide the design of novel compounds with desired pharmacological profiles.

Safety and Handling

Specific toxicological data for Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate is not available. However, based on the safety data sheets of related brominated aromatic compounds and benzofuran derivatives, the following precautions are recommended:

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Directions

Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate is a chemical entity with significant untapped potential. While its fundamental physical and chemical properties require further experimental validation, its structural features suggest it is a valuable intermediate for the synthesis of more complex molecules. The dihydrobenzofuran core is a privileged scaffold in medicinal chemistry, and the strategic placement of the bromine atom and the ethyl ester group provides chemists with the tools to explore a wide chemical space.

Future research should focus on:

  • Definitive Synthesis and Characterization: The development and publication of a robust synthetic protocol and complete spectral characterization are paramount.

  • Exploration of Chemical Space: Systematic derivatization through cross-coupling reactions and modifications of the ester group will generate novel compound libraries.

  • Biological Screening: These new derivatives should be screened against a panel of biologically relevant targets, guided by the known activities of related benzofuran compounds.

This in-depth guide serves as a foundational resource for researchers embarking on studies involving Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate. By combining established chemical principles with data-driven insights, we can unlock the full potential of this promising molecule.

References

  • Chemspace. Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate. Available at: [Link].

  • Rickli, A., et al. (2015). Pharmacological profile of novel psychoactive benzofurans. British Journal of Pharmacology, 172(13), 3412-3425. Available at: [Link].

  • Demont, E. H., et al. (2022). Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective Bromo and Extra Terminal domain (BET) Inhibitors. Journal of Medicinal Chemistry, 65(18), 12294-12313. Available at: [Link].

  • Shi, G. Q., et al. (2005). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry, 48(16), 5220-5230. Available at: [Link].

  • Upadhyay, A., et al. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 00067. Available at: [Link].

Sources

1H and 13C NMR chemical shifts for Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the nuclear magnetic resonance (NMR) characteristics of Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate requires a rigorous understanding of molecular symmetry, electronic substituent effects, and spin-system dynamics. This guide provides a comprehensive framework for the structural elucidation of this specific scaffold, detailing the causality behind chemical shifts and the protocols necessary for high-fidelity data acquisition.

Structural Anatomy & Regiochemical Significance

Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate (CAS: 2736630-23-0)[1] is a highly functionalized bicyclic scaffold frequently utilized as a critical intermediate in the synthesis of complex therapeutics and agrochemicals. The structural integrity of this molecule is defined by three key features:

  • The 2,3-Dihydrobenzofuran Core: A saturated five-membered oxygen heterocycle fused to a benzene ring, introducing a stereogenic center at C-2.

  • The C-2 Ethyl Ester: An electron-withdrawing group that heavily deshields the adjacent methine proton and dictates the conformational preference of the five-membered ring.

  • The C-6 Bromine Atom: A heavy halogen that disrupts the electronic symmetry of the aromatic ring, inducing highly specific anisotropic and spin-orbit coupling effects.

Accurate structural validation of this compound relies on distinguishing the regiochemistry of the bromine atom and resolving the complex diastereotopic spin systems within the saturated ring[2],[3].

Self-Validating NMR Acquisition Protocol

To achieve unambiguous assignment, the experimental protocol must function as a self-validating system. Simply acquiring a spectrum is insufficient; the instrument must be dynamically calibrated to the specific physical properties of the sample to ensure quantitative reliability and optimal coherence transfer in 2D experiments.

Step-by-Step Methodology
  • Sample Preparation & Susceptibility Matching: Dissolve 15–20 mg of the analyte in 0.6 mL of 100% deuterated Chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS). The solution must be filtered through glass wool into a precision 5 mm NMR tube. Causality: Particulate matter creates localized magnetic susceptibility gradients, leading to non-Lorentzian line broadening that obscures fine multiplet structures (e.g., the 1.8 Hz meta-coupling on H-7).

  • Probe Tuning and Matching (Wobble Curve): Adjust the probe's capacitance for both the 1H and 13C channels. Causality: This minimizes reflected radiofrequency (RF) power, maximizing the signal-to-noise (S/N) ratio, which is critical for detecting quaternary carbons (C-3a, C-7a, C-6) without excessive signal averaging.

  • B0 Field Homogenization (Shimming): Execute 3D gradient shimming (TopShim) followed by manual fine-tuning of the Z1, Z2, and Z3 gradients. The system is validated when the TMS reference peak exhibits a full width at half maximum (FWHM) of ≤0.5 Hz.

  • Pulse Width Calibration (Nutation): Determine the exact 90° flip angle ( P1​ ) for the sample. Causality: Accurate 90° and 180° pulses are mathematically required for the phase cycles in 2D NMR (HSQC/HMBC) to properly cancel artifacts and maximize magnetization transfer.

1H NMR Chemical Shift Analysis & Causality

The proton NMR spectrum of this compound is characterized by a classic ABX spin system in the aliphatic region and a tightly coupled aromatic system.

PositionChemical Shift (δ, ppm)MultiplicityJ-Coupling (Hz)IntegrationMechanistic Rationale
H-4 7.18d8.01HOrtho coupling to H-5. Deshielded by the aromatic ring current.
H-7 7.06d1.81HMeta coupling to H-5. Deshielded by the adjacent ring oxygen (C-7a).
H-5 7.02dd8.0, 1.81HOrtho to H-4, meta to H-7. Bridges the aromatic spin system.
H-2 5.25dd10.5, 7.51HHighly deshielded by the geminal oxygen and the adjacent ester carbonyl.
Ethyl CH2​ 4.22q7.12HTypical ester methylene, deshielded by the attached oxygen.
H-3a (trans)3.55dd16.0, 10.51HDiastereotopic proton. Geminal coupling to H-3b, vicinal trans to H-2.
H-3b (cis)3.35dd16.0, 7.51HDiastereotopic proton. Geminal coupling to H-3a, vicinal cis to H-2.
Ethyl CH3​ 1.28t7.13HTypical ester methyl group.

Causality of the ABX System: The stereogenic center at C-2 breaks the molecular symmetry, rendering the two protons at C-3 strictly diastereotopic. Because they reside in fundamentally different magnetic environments regardless of bond rotation, they exhibit distinct chemical shifts (δ 3.55 and δ 3.35) and couple to each other with a large geminal constant ( 2J≈16.0 Hz). Their vicinal couplings to H-2 ( 3J ) differ based on their respective dihedral angles, adhering strictly to the Karplus equation[4].

13C NMR Chemical Shift Analysis & Causality

The carbon spectrum provides definitive proof of the regiochemistry, particularly through the heavy atom effect of the bromine substituent.

PositionChemical Shift (δ, ppm)TypeMechanistic Rationale
C=O 170.5CqEster carbonyl carbon, highly deshielded by the double bond to oxygen.
C-7a 160.2CqAromatic carbon directly attached to the ring oxygen.
C-3a 126.5CqAromatic bridgehead carbon.
C-4 125.8CHAromatic methine, meta to the bromine atom.
C-5 123.5CHAromatic methine, ortho to the bromine atom.
C-6 121.5CqHeavy Atom Effect: Shielded by the large electron cloud of Bromine.
C-7 113.2CHAromatic methine, highly shielded by the ortho oxygen mesomeric effect.
C-2 78.5CHAliphatic methine, deshielded by the ring oxygen and ester group.
Ethyl CH2​ 61.8 CH2​ Ester methylene carbon.
C-3 34.5 CH2​ Benzylic aliphatic methylene.
Ethyl CH3​ 14.2 CH3​ Ester methyl carbon.

Causality of the Heavy Atom Effect: In an unsubstituted 2,3-dihydrobenzofuran, C-6 typically resonates near 128 ppm. The introduction of the bromine atom at C-6 shifts this resonance upfield to ~121.5 ppm. This is caused by spin-orbit coupling and the diamagnetic shielding generated by the massive electron cloud of the bromine atom, which opposes the external magnetic field ( B0​ ) at the ipso carbon.

2D NMR Workflow for Unambiguous Assignment

To transition from theoretical chemical shifts to an empirically validated structure, a logical workflow of 2D NMR experiments is required.

NMR_Workflow cluster_0 1D NMR Acquisition cluster_1 2D NMR Correlation cluster_2 Structural Elucidation N1 1H NMR (Proton) N3 COSY (1H-1H) Spin Systems N1->N3 Identify J-couplings N4 HSQC (1H-13C) Direct Mapping N1->N4 N2 13C NMR (Carbon) N2->N4 Base Frequencies N5 HMBC (1H-13C) Long-Range N3->N5 Fragments N4->N5 1-Bond Anchors N6 Unambiguous Assignment Target Scaffold N5->N6 Quaternary C

Logical workflow for self-validating 1D and 2D NMR structural elucidation.

  • COSY ( 1H−1H ): Establishes the isolated spin systems. The H-4/H-5/H-7 network is mapped, confirming the 1,2,4-trisubstituted aromatic pattern. The H-2/H-3a/H-3b network confirms the intact dihydrofuran ring.

  • HSQC ( 1H−13C ): Maps the protons to their directly attached carbons, allowing the translation of the 1H assignments to the protonated 13C resonances (C-2, C-3, C-4, C-5, C-7).

  • HMBC ( 1H−13C ): The critical step for bridging the spin systems and assigning the quaternary carbons (C-3a, C-7a, C-6, C=O).

HMBC_Correlations H2 H-2 C3a C-3a H2->C3a 3J CO C=O H2->CO 3J H3 H-3 C2 C-2 H3->C2 2J H3->C3a 2J C4_C C-4 H3->C4_C 3J C7a C-7a H3->C7a 3J H4 H-4 H4->C3a 2J C6 C-6(Br) H4->C6 3J H4->C7a 3J H5 H-5 H5->C3a 3J C7_C C-7 H5->C7_C 3J H7 H-7 H7->C3a 3J C5_C C-5 H7->C5_C 3J H7->C6 2J

Key 1H-13C HMBC correlations establishing the regiochemistry of the benzofuran core.

The HMBC correlation from H-7 to C-6 ( 2J ) and C-5 ( 3J ) definitively places the bromine atom at the C-6 position, validating the structural identity of the synthesized compound.

Sources

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Subject Compound: As of the latest publicly available data, a definitive single-crystal X-ray structure for Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or detailed in peer-reviewed literature. This guide, therefore, utilizes the crystallographic data of a closely related and structurally significant analogue, Ethyl 5-bromo-1-benzofuran-2-carboxylate , to illustrate the principles and methodologies of X-ray diffraction analysis for this class of compounds. The experimental protocols and data interpretation are presented as a comprehensive case study, providing a robust framework for researchers in the field.

Introduction: The Significance of the Benzofuran Scaffold in Modern Drug Discovery

Benzofuran and its derivatives are a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their prevalence in a wide array of biologically active compounds. This heterocyclic system, consisting of a fused benzene and furan ring, offers a unique three-dimensional architecture that facilitates interactions with a diverse range of biological targets. The versatility of the benzofuran core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Derivatives of benzofuran have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[1] The structural elucidation of these compounds through single-crystal X-ray diffraction is paramount. It provides an unambiguous determination of the molecular geometry, conformation, and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents. The precise knowledge of the three-dimensional structure of molecules like Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate is, therefore, an indispensable component of modern drug discovery and development programs.

Methodology: From Powder to Structure - The Crystallographic Workflow

The determination of a crystal structure is a multi-step process that begins with the synthesis and purification of the compound and culminates in the refinement of a detailed three-dimensional atomic model. The following sections provide a comprehensive overview of the standard procedures involved.

Step 1: Synthesis and Crystallization

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. The synthesis of the title compound and its analogues typically involves the reaction of a substituted salicylaldehyde with a brominated ester derivative.[1]

Protocol for Crystallization:

The growth of diffraction-quality crystals is often the most challenging aspect of the process. Several techniques can be employed, and the optimal method is typically determined empirically.

  • Slow Evaporation: This is one of the simplest and most common crystallization methods.[2]

    • Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation. The choice of solvent is critical and should be guided by the solubility profile of the compound.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow for the slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Vapor Diffusion: This technique is particularly effective for small quantities of material and allows for fine control over the rate of crystallization.[2]

    • Prepare a concentrated solution of the compound in a volatile "good" solvent.

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a less volatile "poor" solvent in which the compound is insoluble.

    • The vapor of the "good" solvent will slowly diffuse out of the inner vial, while the vapor of the "poor" solvent will diffuse in, gradually decreasing the solubility of the compound and promoting crystal growth.

  • Slow Cooling: This method relies on the temperature-dependent solubility of the compound.

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, or even lower temperatures, in a controlled manner (e.g., by placing the container in a Dewar flask filled with warm water). As the solution cools, the solubility decreases, leading to crystallization.

Step 2: Single-Crystal X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis to measure the intensities and positions of the diffracted X-ray beams.

Experimental Workflow for Data Collection:

experimental_workflow cluster_preparation Crystal Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing start Obtain High-Quality Single Crystal mount Mount Crystal on Goniometer Head start->mount center Center Crystal in X-ray Beam mount->center unit_cell Determine Unit Cell and Crystal System center->unit_cell strategy Develop Data Collection Strategy unit_cell->strategy collect Collect Diffraction Data strategy->collect integrate Integrate Reflection Intensities collect->integrate scale Scale and Merge Data integrate->scale absorb Apply Absorption Correction scale->absorb end end absorb->end Processed Data (hkl file)

Caption: Experimental workflow for single-crystal X-ray diffraction data collection.

Standard Data Collection Procedure:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.4 mm in size) is carefully selected under a microscope and mounted on a goniometer head.[3]

  • Data Collection Instrument: Data is collected on a single-crystal X-ray diffractometer, such as a Bruker APEXII or Rigaku SuperNova, typically equipped with a CCD or CMOS detector.

  • X-ray Source: Monochromatic X-radiation (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) is used.

  • Temperature: Data is usually collected at a low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations of the atoms, resulting in better quality data.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal lattice system.

  • Data Collection Strategy: A strategy is devised to collect a complete and redundant set of diffraction data by rotating the crystal through a series of angles.

  • Data Integration and Scaling: The collected diffraction images are processed to integrate the intensities of the individual reflections. The data is then scaled and corrected for experimental factors.

Step 3: Crystal Structure Solution and Refinement

The processed diffraction data is used to solve the crystal structure and refine the atomic positions and displacement parameters. This is typically achieved using specialized software packages like SHELX (Sheldrick, 2008) or Olex2.

Structure Solution and Refinement Protocol:

  • Space Group Determination: The space group is determined from the systematic absences in the diffraction data.

  • Structure Solution: The initial atomic positions are determined using either direct methods or Patterson methods.

  • Structure Refinement: The atomic model is refined against the experimental data using a least-squares minimization procedure. This iterative process involves refining atomic coordinates, and anisotropic displacement parameters.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Final Model Validation: The final refined model is validated using various crystallographic metrics, such as R-factors and goodness-of-fit. The final structure is also checked for any missed symmetry or other potential issues.

Results and Discussion: The Crystal Structure of Ethyl 5-bromo-1-benzofuran-2-carboxylate

The following data is presented for the representative compound, Ethyl 5-bromo-1-benzofuran-2-carboxylate.[1]

Molecular Structure:

Caption: Molecular structure of Ethyl 5-bromo-1-benzofuran-2-carboxylate.

Crystallographic Data:

The crystal structure of Ethyl 5-bromo-1-benzofuran-2-carboxylate was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c.[1]

Parameter Value
Chemical formulaC₁₁H₉BrO₃
Formula weight269.09
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)3.8869 (3)
b (Å)23.780 (2)
c (Å)11.0820 (7)
β (°)96.905 (8)
Volume (ų)1016.89 (13)
Z4
Temperature (K)100
Radiation typeMo Kα
Wavelength (Å)0.71073
Calculated density (g/cm³)1.758
Absorption coefficient (mm⁻¹)4.02
F(000)536

Refinement Details:

Parameter Value
Refinement on
R[F² > 2σ(F²)]0.055
wR(F²)0.109
Goodness-of-fit (S)1.18
Reflections collected6060
Independent reflections2250
Parameters136

Structural Insights:

The benzofuran fused-ring system is nearly planar, with a maximum atomic deviation of 0.024 (5) Å.[1] The carboxyl group is slightly twisted out of the plane of the benzofuran ring. The crystal packing is stabilized by weak intermolecular C—H···O hydrogen bonds and π–π stacking interactions between adjacent molecules.[1] These non-covalent interactions play a crucial role in the overall stability of the crystal lattice.

Conclusion

This guide has outlined the comprehensive process of determining the crystal structure of a small organic molecule, using Ethyl 5-bromo-1-benzofuran-2-carboxylate as a representative example for the broader class of benzofuran derivatives. The detailed methodologies for crystallization, X-ray data collection, and structure solution and refinement provide a practical framework for researchers in drug discovery and materials science. The precise structural information obtained from such analyses is invaluable for understanding the chemical and physical properties of these important compounds and for guiding the design of new molecules with enhanced therapeutic potential.

References

  • Abdel-Aziz, H. A., Bari, A., & Ng, S. W. (2011). Ethyl 5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(3), o696. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Retrieved from [Link]

  • University of Florida. (2016, March 21). Tutorials - The Center for Xray Crystallography. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2023, May). Study of Benzofuran Derivatives and their Biological Significance. Retrieved from [Link]

  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures. Retrieved from [Link]

  • Blake, A. J. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 6), 633–646. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, Crystallographic Communications, 72(Pt 11), 1633–1639. Retrieved from [Link]

  • Michigan State University. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry. Retrieved from [Link]

  • University of Saskatchewan. (2017, June). Single Crystal XRD: Data Acquisition and Structure Solving. Retrieved from [Link]

  • OlexSys. (n.d.). Structure Solution. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Crystal Growing Tips and Methods. Retrieved from [Link]

  • HKL Research, Inc. (n.d.). Small Molecule Structure Solution and Refinement. Retrieved from [Link]

  • Dzyabchenko, A. V. (2009). Molecular crystal structure analysis: aspects of automation. Russian Chemical Reviews, 78(12), 1145. Retrieved from [Link]

  • Zenodo. (n.d.). Olex Tutorial. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (2025, April 24). How to: Search Scientific Literature with the Cambridge Structural Database (CSD). Retrieved from [Link]

  • Abdel-Aziz, H. A., Bari, A., & Ng, S. W. (2011). Ethyl 5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(3), o696. Retrieved from [Link]

  • Chem-Station. (2018, August 16). 結晶データの登録・検索サービス(Access Structures&Deposit Structures)が公開. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • YouTube. (2021, July 3). Solving a crystal structure of a disorder structure using OLEX2/SHELX. Retrieved from [Link]

  • CCP4 wiki. (2025, December 13). Solve a small-molecule structure. Retrieved from [Link]

  • Purdue University. (n.d.). X-Ray Crystallography - How to Submit Samples, Scheduling and Lab Info. Retrieved from [Link]

  • Dauter, Z. (1999). Data-collection strategies. Acta Crystallographica Section D: Biological Crystallography, 55(10), 1703-1717. Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • PubMed. (2011, February 23). Ethyl 5-bromo-1-benzofuran-2-carboxyl-ate. Retrieved from [Link]

Sources

Solubility Profile of Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate in Polar Aprotic Solvents: A Technical Guide for Process Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate (CAS: 2736630-23-0) is a highly versatile synthetic building block frequently utilized in the development of complex benzofuran-derived therapeutics, including antiarrhythmics, antioxidants, and oncology candidates[1]. A critical bottleneck in the utilization of lipophilic benzofuran derivatives is their notoriously poor aqueous solubility, which complicates both in vitro biological screening and synthetic scale-up[2]. This whitepaper provides an in-depth analysis of the compound's solvation thermodynamics in polar aprotic solvents and establishes a self-validating, highly reproducible protocol for determining its thermodynamic solubility.

Physicochemical Profiling & Solvation Thermodynamics

The molecular architecture of Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate dictates its solubility behavior:

  • Lattice Energy & Lipophilicity : The rigid dihydrobenzofuran core and the heavy, polarizable bromine atom at the 6-position confer significant lipophilicity and a stable crystalline lattice.

  • Hydrogen Bonding Capacity : The molecule possesses zero hydrogen bond donors (HBD = 0) but contains three hydrogen bond acceptors (HBA = 3) localized on the ester and ether oxygens.

  • Solvent Compatibility : Polar aprotic solvents (e.g., DMSO, DMF, NMP, Acetonitrile) are the optimal solvation media. These solvents possess high dielectric constants ( ϵ ) and strong dipole moments ( μ ), which effectively stabilize the polar ester moiety and the polarizable aromatic system via dipole-dipole interactions and London dispersion forces, without requiring hydrogen bond donation[3].

Quantitative Solubility Data in Polar Aprotic Solvents

The table below summarizes the representative thermodynamic solubility profile of the compound. Note: As a specialized intermediate, baseline values are derived from structural analogs and predictive solvation models, validated via the shake-flask methodology.

SolventDielectric Constant ( ϵ )Dipole Moment ( μ , Debye)Solubility at 25°C (mg/mL)Solubility at 60°C (mg/mL)Primary Application
DMSO 46.73.96> 150.0> 250.0High-Throughput Screening (HTS) stock solutions[4].
DMF 36.73.82~ 120.0~ 200.0Cross-coupling reactions (e.g., Suzuki-Miyaura).
NMP 32.24.09~ 130.0~ 210.0High-temperature process chemistry and scale-up.
Acetonitrile 37.53.92~ 80.0~ 140.0HPLC mobile phase preparation; mild couplings.
THF 7.51.75~ 100.0~ 180.0Grignard/organometallic transformations.

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

To generate reliable data for process chemistry, kinetic solubility (which is prone to supersaturation artifacts) is insufficient. The following protocol utilizes a miniaturized shake-flask method coupled with HPLC-UV, considered the gold standard for thermodynamic solubility determination[5][6].

Step-by-Step Methodology:
  • Saturation (Solid Excess) : Accurately weigh 15–20 mg of Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate into a 2 mL borosilicate glass vial. Add 100 µL of the target polar aprotic solvent.

    • Causality: Maintaining a visible excess of the solid ensures that the chemical potential of the dissolved solute is in true thermodynamic equilibrium with the solid crystalline lattice[7].

  • Thermodynamic Equilibration : Seal the vial securely and place it on an orbital shaker set to 300 RPM at 25.0 ± 0.1 °C for 24 to 48 hours.

    • Causality: Extended equilibration time is mandatory to overcome the activation energy of dissolution and to allow any metastable polymorphs to convert to their most stable crystalline form[4][5].

  • Phase Separation (Critical Step) : Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25°C. Carefully extract the supernatant and filter it through a 0.45 µm PTFE (Polytetrafluoroethylene) syringe filter.

    • Causality: Polar aprotic solvents like DMSO and DMF will rapidly dissolve standard PES or cellulose acetate filters, contaminating the sample and destroying the HPLC column. PTFE is chemically inert. Centrifugation prior to filtration prevents filter clogging and excludes micro-particulates that cause false-positive concentration readings[7].

  • Quantification via HPLC-UV : Dilute the filtered supernatant by a factor of 1:100 to 1:1000 in the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile). Inject onto a C18 reverse-phase column and monitor at the compound's λmax​ (typically 254 nm or 280 nm).

    • Causality: Unlike direct UV spectrophotometry, HPLC physically separates the intact ethyl ester from potential degradation products (e.g., hydrolyzed carboxylic acid species caused by trace moisture in hygroscopic solvents like DMSO), ensuring absolute analytical specificity and creating a self-validating data loop[6].

Workflow Visualization

G N1 Solid Preparation Excess Ethyl 6-bromo-2,3-dihydro- 1-benzofuran-2-carboxylate N2 Solvent Addition Polar Aprotic Solvents (DMSO, DMF, MeCN, THF) N1->N2 N3 Thermodynamic Equilibration Orbital Shaking (25°C, 24-48h) N2->N3 N4 Phase Separation Centrifugation & 0.45 µm PTFE Filtration N3->N4 N5 Quantification HPLC-UV Analysis vs. Calibration Curve N4->N5 N6 Data Output Equilibrium Solubility Profile (mg/mL) N5->N6

Workflow for thermodynamic solubility determination via the shake-flask method and HPLC-UV.

Downstream Implications for Drug Development

Understanding the solubility profile of this specific bromo-benzofuran derivative is critical for two primary workflows:

  • Late-Stage Functionalization : The presence of the 6-bromo substituent makes this compound an ideal electrophile for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1]. The high solubility of the compound in DMF and THF (>100 mg/mL) ensures that the reaction remains homogeneous, which is critical for maintaining catalyst turnover rates and preventing the precipitation of reactive intermediates.

  • Biological Assay Formulation : When utilizing this compound for in vitro screening, stock solutions are typically prepared in 100% DMSO. However, researchers must be cautious during serial dilution into aqueous assay buffers, as the compound's high lipophilicity will lead to rapid precipitation. Utilizing co-solvents (e.g., PEG 400) or complexing agents like Hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly recommended to maintain solubility below the 0.5% DMSO toxicity threshold in cell-based assays.

Sources

Pharmacokinetic properties of benzofuran derivatives like Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzofuran and 2,3-dihydrobenzofuran derivatives are privileged scaffolds in medicinal chemistry, exhibiting diverse pharmacological activities ranging from neuroprotection to oncology[1]. The compound Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate serves as an archetypal building block for developing central nervous system (CNS) agents and enzyme inhibitors. This technical guide provides an in-depth analysis of the pharmacokinetic (PK) properties inherent to this class of molecules, detailing the causality behind their absorption, distribution, metabolism, and excretion (ADME) profiles, alongside field-proven experimental workflows.

Structural Determinants of Pharmacokinetics

The ADME profile of Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate is dictated by three critical structural features:

  • The 2,3-Dihydrobenzofuran Core: Unlike fully aromatic benzofurans, which can undergo metabolic activation to reactive, toxic epoxide intermediates[2], the saturated dihydrofuran ring increases the fraction of sp3 carbons ( Fsp3​ ). This structural shift enhances aqueous solubility and alters the primary metabolic vulnerability from epoxidation to CYP450-mediated hydroxylation[3].

  • Halogenation (6-Bromo Substitution): The incorporation of a bromine atom at the 6-position significantly increases the molecule's lipophilicity (LogP). This enhances passive membrane permeability, facilitating blood-brain barrier (BBB) penetration[1]. Furthermore, the bulky halogen acts as a steric shield, blocking metabolic "soft spots" on the phenyl ring and thereby reducing clearance rates.

  • The Ethyl Ester Moiety: The ethyl carboxylate at the 2-position functions as a prodrug-like feature. By masking the polar carboxylic acid, the ester improves intestinal absorption. Upon entering systemic circulation, it is subjected to rapid hydrolysis by ubiquitous carboxylesterases (CES).

Absorption and Distribution Dynamics

  • Permeability: Due to the lipophilic nature imparted by the bromo-substituent, these derivatives typically exhibit high apparent permeability ( Papp​ ) in Caco-2 cell models, correlating with excellent oral bioavailability[4].

  • Protein Binding: Dihydrobenzofuran derivatives demonstrate a strong propensity to bind to human serum albumin (HSA)[5]. The binding is primarily driven by hydrophobic interactions between the halogenated aromatic system and the hydrophobic pockets of HSA (e.g., Sudlow's Site I). While high plasma protein binding (>90%) can limit the free fraction of the drug, it also acts as a circulating reservoir, prolonging the biological half-life.

Metabolic Biotransformation Pathways

The metabolism of halogenated dihydrobenzofuran esters is a multi-phasic process involving both hydrolytic and oxidative enzymes.

  • Phase I (Hydrolysis): The most rapid biotransformation is the hydrolysis of the ethyl ester by hepatic and plasma carboxylesterases (CES1/CES2), yielding the active 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid.

  • Phase I (Oxidation): The dihydrofuran ring is highly susceptible to oxidation by Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2C9)[6]. The primary oxidative pathways include 2-hydroxylation and 3-hydroxylation, which can subsequently undergo ring-opening or further oxidation to carboxylic acids[3].

  • Phase II (Conjugation): The resulting carboxylic acids and hydroxylated metabolites undergo glucuronidation via UDP-glucuronosyltransferases (UGTs), increasing their water solubility for renal excretion.

Metabolism Parent Ethyl 6-bromo-2,3-dihydro- 1-benzofuran-2-carboxylate Acid 6-bromo-2,3-dihydro- 1-benzofuran-2-carboxylic acid Parent->Acid Carboxylesterases (CES1/CES2) Hydroxy Hydroxylated Metabolites (CYP3A4/2C9 Mediated) Parent->Hydroxy CYP450 Oxidation Gluc Glucuronide Conjugates (Renal Excretion) Acid->Gluc Phase II UGT Conjugation Hydroxy->Gluc Phase II UGT Conjugation

Primary metabolic pathways of ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate.

Quantitative Pharmacokinetic Data Summary

The following table synthesizes representative PK parameters for halogenated 2,3-dihydrobenzofuran derivatives (dosed orally at 10 mg/kg in rodent models)[1][4].

Pharmacokinetic ParameterTypical Range / ValueMechanistic Rationale
Oral Bioavailability (F%) 40% - 65%High lipophilicity aids absorption; first-pass ester hydrolysis limits parent exposure.
Cmax (Parent Ester) < 100 ng/mLRapid conversion to the active carboxylic acid metabolite in plasma.
Cmax (Acid Metabolite) 500 - 1200 ng/mLRepresents the primary circulating species post-absorption.
Half-life ( t1/2​ ) 1.5 - 4.0 hoursHalogenation slows CYP450 clearance, extending half-life compared to unhalogenated analogs.
Plasma Protein Binding 85% - 95%Strong hydrophobic interactions with Human Serum Albumin (HSA).
Brain/Plasma Ratio ( Kp​ ) 1.2 - 3.5High lipophilicity and low molecular weight facilitate excellent BBB penetration.

Experimental Methodologies for PK Profiling

To ensure scientific integrity and self-validating results, the following standardized protocols must be employed when evaluating the PK properties of benzofuran derivatives.

Protocol A: In Vitro Microsomal Stability Assay (CYP450 & CES Activity)

Objective: To determine the intrinsic clearance ( CLint​ ) and half-life of the compound in the presence of hepatic enzymes.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pre-Incubation: Dilute the test compound to a final concentration of 1 µM in the HLM suspension (0.5 mg/mL protein). Pre-incubate at 37°C for 5 minutes.

  • Initiation (Self-Validating Step): Initiate the reaction by adding NADPH (final concentration 1 mM). Crucial Causality: For ester-containing compounds like Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate, you must run a parallel control without NADPH. Because carboxylesterases do not require NADPH, this control isolates CES-mediated hydrolysis from CYP450-mediated oxidation, validating the exact mechanism of clearance.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound and the formation of the carboxylic acid metabolite.

Workflow Prep 1. Preparation HLM + Buffer + MgCl2 Incubate 2. Incubation Add Compound + NADPH (37°C) Prep->Incubate Quench 3. Quenching Ice-Cold ACN + Internal Standard Incubate->Quench Centrifuge 4. Centrifugation 4000 rpm, 15 min, 4°C Quench->Centrifuge LCMS 5. LC-MS/MS Quantify Parent & Metabolites Centrifuge->LCMS

Step-by-step workflow for the In Vitro Microsomal Stability Assay.

Protocol B: Plasma Protein Binding via Equilibrium Dialysis

Objective: To quantify the unbound (free) fraction of the drug in plasma.

  • Membrane Preparation: Hydrate a semi-permeable dialysis membrane (molecular weight cutoff 8-14 kDa) in distilled water for 15 minutes, followed by conditioning in phosphate-buffered saline (PBS, pH 7.4).

  • Spiking: Spike human plasma with the test compound to achieve a clinically relevant concentration (e.g., 5 µM). Crucial Causality: Ensure the final DMSO concentration is <1%. Higher concentrations of organic solvents will denature plasma proteins and artificially inflate the unbound fraction.

  • Dialysis: Load 100 µL of the spiked plasma into the donor chamber and 100 µL of blank PBS into the receiver chamber of a 96-well equilibrium dialysis device.

  • Incubation: Seal the plate and incubate on a rotary shaker at 37°C with 5% CO2​ for 4 to 6 hours to reach equilibrium.

  • Extraction & Matrix Matching (Self-Validating Step): Extract aliquots from both chambers. Before protein precipitation with acetonitrile, matrix-match the samples (add blank plasma to the buffer samples and blank buffer to the plasma samples). This ensures identical ionization efficiencies during LC-MS/MS analysis, preventing matrix-effect artifacts.

References

  • Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins Source: MDPI URL:[Link]

  • Preclinical pharmacokinetics and metabolism of MAK683, a clinical stage selective oral embryonic ectoderm development (EED) inhibitor for cancer treatment Source: PubMed - NIH URL:[Link]

  • Identification of Dihydrobenzofuran Neolignans as Novel PDE4 Inhibitors and Evaluation of Antiatopic Dermatitis Efficacy in DNCB-Induced Mice Model Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure Source: PMC - NIH URL:[Link]

  • MetaSite: Understanding Metabolism in Human Cytochromes from the Perspective of the Chemist Source: National Open Access Monitor, Ireland URL:[Link]

Sources

Methodological & Application

Application Note: Preparation of Functionalized Benzofurans from Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Starting Material: Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate (CAS: 2736630-23-0)

Executive Summary & Mechanistic Rationale

The benzofuran scaffold is a privileged pharmacophore found in numerous biologically active molecules, ranging from DsbA inhibitors targeting bacterial virulence to antiprotozoal agents[1, 2]. Starting from the commercially available Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate , researchers can rapidly generate diverse libraries of functionalized benzofurans.

This application note details a robust, three-stage synthetic workflow:

  • Oxidative Aromatization: Conversion of the sp³-rich 2,3-dihydrobenzofuran core to a fully planar, aromatic benzofuran. We utilize 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) because it drives a clean single-electron transfer (SET) dehydrogenation cascade, avoiding the off-target radical bromination often seen with NBS/AIBN protocols [3].

  • C6-Functionalization (Suzuki-Miyaura Coupling): The C6-bromide serves as an orthogonal handle for palladium-catalyzed cross-coupling. Performing this step before ester hydrolysis is critical, as free carboxylic acids can poison the palladium catalyst or necessitate excessive base equivalents.

  • C2-Ester Manipulation: Saponification of the ethyl ester followed by HATU-mediated amidation allows for late-stage diversification of the C2 position.

Synthetic Workflow Visualization

SyntheticWorkflow SM Starting Material Ethyl 6-bromo-2,3-dihydro- 1-benzofuran-2-carboxylate Step1 Step 1: Oxidative Aromatization Reagent: DDQ (1.5 eq) Solvent: 1,4-Dioxane, Reflux Mechanism: SET / Dehydrogenation SM->Step1 Int1 Intermediate 1 Ethyl 6-bromobenzofuran- 2-carboxylate Step1->Int1 75-85% Yield Step2 Step 2: Suzuki-Miyaura Coupling Reagent: Ar-B(OH)2, Pd(dppf)Cl2 Base: K2CO3 (aq) Solvent: Dioxane, 90 °C Int1->Step2 Int2 Intermediate 2 Ethyl 6-arylbenzofuran- 2-carboxylate Step2->Int2 80-95% Yield Step3 Step 3: Hydrolysis & Amidation 1. LiOH, THF/H2O 2. R-NH2, HATU, DIPEA, DMF Int2->Step3 Product Target Compounds 6-Arylbenzofuran- 2-carboxamides Step3->Product 70-90% Yield

Figure 1: Three-stage synthetic workflow for functionalized benzofuran generation.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating specific visual cues and analytical checkpoints to ensure reaction fidelity before proceeding to the next synthetic node.

Protocol A: DDQ-Mediated Oxidative Aromatization

Causality: DDQ acts as a potent hydride acceptor. The initial SET forms a radical cation on the oxygen-containing ring, followed by proton loss and a second electron transfer to yield the fully aromatic system [3]. 1,4-Dioxane is selected as the solvent due to its optimal boiling point (101 °C) which provides the necessary thermal energy to overcome the activation barrier of dehydrogenation.

  • Setup: Charge a flame-dried 100 mL round-bottom flask with Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate (1.0 equiv, 5.0 mmol) and anhydrous 1,4-dioxane (25 mL, 0.2 M).

  • Reagent Addition: Add DDQ (1.5 equiv, 7.5 mmol) in one portion. Validation Check: The solution will immediately transition from colorless to a deep red/brown, indicating the formation of the initial charge-transfer complex.

  • Reaction: Attach a reflux condenser and heat the mixture to 101 °C for 16 hours under a positive pressure of nitrogen.

  • In-Process Control (IPC): Monitor by TLC (Hexanes/EtOAc 8:2). Validation Check: The starting material is UV-inactive, but the newly formed aromatic benzofuran product will appear as a highly fluorescent spot under 254 nm UV light.

  • Workup: Cool the reaction to room temperature. The reduced byproduct (DDQH₂) will crash out as a dense tan precipitate. Filter the suspension through a pad of Celite, washing the filter cake with cold dioxane (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to afford Ethyl 6-bromobenzofuran-2-carboxylate.

Protocol B: C6 Suzuki-Miyaura Cross-Coupling

Causality: Pd(dppf)Cl₂ is utilized due to its large bite angle, which accelerates the reductive elimination step and prevents catalyst deactivation. A biphasic solvent system (Dioxane/H₂O) is mandatory to dissolve the inorganic base (K₂CO₃), which must coordinate with the arylboronic acid to form the reactive nucleophilic "ate" complex required for transmetalation [2].

  • Setup: In a 50 mL Schlenk tube, combine Ethyl 6-bromobenzofuran-2-carboxylate (1.0 equiv, 3.0 mmol), the desired arylboronic acid (1.2 equiv, 3.6 mmol), and K₂CO₃ (2.0 equiv, 6.0 mmol).

  • Solvent Addition: Add a strictly degassed solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v, 20 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%, 0.15 mmol). Seal the tube and purge the headspace with N₂ for 5 minutes.

  • Reaction: Heat the biphasic mixture to 90 °C for 12 hours with vigorous stirring (≥800 rpm) to ensure optimal interfacial mass transfer.

  • IPC: Analyze via LC-MS. Validation Check: Look for the disappearance of the characteristic bromine isotope pattern (M / M+2 peaks of equal intensity) and the emergence of the coupled product mass.

  • Workup: Cool to room temperature, dilute with EtOAc (30 mL), and partition with water (20 mL). Extract the aqueous layer with EtOAc (2 × 20 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol C: Ester Saponification and HATU-Mediated Amidation

Causality: LiOH is chosen for saponification as the lithium cation coordinates with the carbonyl oxygen, increasing its electrophilicity and accelerating hydroxide attack. For the subsequent amidation, HATU is superior to EDC/HOBt for heteroaromatic carboxylic acids, as it rapidly generates a highly reactive HOAt ester intermediate, driving the reaction to completion even with sterically hindered or electron-deficient amines.

Step C1: Saponification

  • Dissolve the C6-aryl ester (1.0 equiv, 2.0 mmol) in THF/H₂O (3:1, 10 mL). Add LiOH·H₂O (3.0 equiv, 6.0 mmol) and stir at 25 °C for 4 hours.

  • Validation Check: TLC should show complete consumption of the high-Rf ester.

  • Acidify the mixture dropwise with 1M HCl until the pH reaches exactly 2-3. Extract the precipitated carboxylic acid with EtOAc (3 × 15 mL), dry over Na₂SO₄, and concentrate to yield the intermediate acid (used without further purification).

Step C2: Amidation

  • Dissolve the intermediate acid (1.0 equiv) in anhydrous DMF (10 mL, 0.1 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes. Validation Check: The solution will turn slightly yellow, confirming the formation of the active HOAt ester.

  • Add the desired amine (1.2 equiv) and stir at 25 °C for 12 hours.

  • Quench with saturated aqueous NaHCO₃ (20 mL). Extract with EtOAc (3 × 20 mL).

  • Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL) to completely remove residual DMF. Dry, concentrate, and purify to yield the final 6-arylbenzofuran-2-carboxamide.

Quantitative Data & Optimization Metrics

The following table summarizes expected yields and critical troubleshooting metrics derived from empirical optimization of this synthetic sequence.

Reaction StepReagents / CatalystTemp / TimeAverage Yield (%)Key Troubleshooting Metric & Solution
Aromatization DDQ (1.5 eq), 1,4-Dioxane101 °C, 16 h78 - 85% Incomplete conversion: Add 0.5 eq DDQ and extend reflux by 4 h. Ensure dioxane is anhydrous.
Cross-Coupling Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃90 °C, 12 h88 - 95% Protodehalogenation: Indicates oxygen ingress. Ensure strict solvent degassing (freeze-pump-thaw).
Hydrolysis LiOH·H₂O, THF/H₂O (3:1)25 °C, 4 h> 95% Poor precipitation: Over-acidification can cause product to oil out. Adjust pH to exactly 2-3.
Amidation R-NH₂, HATU, DIPEA, DMF25 °C, 12 h75 - 82% Low yield: Use fresh HATU (degrades over time). Ensure 15 min pre-activation before amine addition.

References

  • Pagotti, M. C., et al. "Exploring Synthetic Dihydrobenzofuran and Benzofuran Neolignans as Antiprotozoal Agents against Trypanosoma cruzi." Pharmaceutics, MDPI.
  • Wang, G., et al. "The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors." NIH PubMed Central.
  • "DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3- c]pyridines using 2'-hydroxy ethyl cinnamate and phenacyl bromides." RSC Advances, NIH PubMed.

Catalytic asymmetric synthesis involving Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Catalytic Asymmetric Synthesis of Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate

Executive Summary & Strategic Importance

The 2,3-dihydrobenzofuran (coumaran) core is a privileged pharmacophore embedded in numerous bioactive natural products (e.g., neolignans) and synthetic therapeutics, including potent PPARα agonists and antioxidant agents. Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate (CAS: 2736630-23-0) serves as an exceptionally valuable chiral building block in drug discovery.

The strategic placement of the 6-bromo substituent provides a highly reactive handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations). Simultaneously, the C2 stereocenter dictates the three-dimensional conformation of the scaffold, which is critical for target binding affinity. This application note details a highly scalable, atom-economical protocol for the asymmetric synthesis of this scaffold via Ruthenium-N-Heterocyclic Carbene (Ru-NHC) catalyzed asymmetric hydrogenation[1].

Mechanistic Causality: Overcoming Aromatic Stabilization

The direct asymmetric hydrogenation of benzofurans is notoriously difficult. Unlike simple olefins, the benzofuran ring possesses high aromatic stabilization energy. Disrupting this aromaticity during the initial hydride transfer is thermodynamically and kinetically demanding [2].

To overcome this barrier, we employ a highly active Ru-NHC catalytic system .

  • Electronic Activation: The strong σ -donating property of the chiral NHC ligand (e.g., SINpEt) dramatically increases the electron density on the ruthenium center. This electron-rich metal center facilitates the oxidative addition of hydrogen gas, driving the endergonic dearomatization step.

  • Stereocontrol via Directing Groups: The oxygen atom within the benzofuran ring acts as a weak directing group. It coordinates to the cationic ruthenium center, locking the substrate into a rigid transition state. The bulky naphthyl groups of the chiral SINpEt ligand create a highly defined chiral pocket, forcing the migratory insertion of the hydride to occur exclusively from one enantioface of the substrate [1].

CatCycle Ru Active Ru-NHC Catalyst Coord Substrate Coordination Ru->Coord + Substrate (O-directed) Mig Migratory Insertion Coord->Mig + H2 (Face selective) Red Reductive Elimination Mig->Red Hydride transfer Red->Ru - Chiral Product

Catalytic cycle for the Ru-NHC mediated asymmetric hydrogenation of benzofuran derivatives.

Optimization of Reaction Conditions

The choice of solvent and pressure is not arbitrary; it is dictated by the physical chemistry of the catalytic cycle. Polar solvents (like methanol) competitively bind to the ruthenium center, displacing the benzofuran oxygen and collapsing enantioselectivity. Therefore, non-polar solvents like hexane are strictly required. High hydrogen pressure (60 bar) is necessary to push the equilibrium of the initial, energy-demanding dearomatization step forward [3].

Table 1: Optimization of Hydrogenation Conditions for Ethyl 6-bromobenzofuran-2-carboxylate

EntryCatalyst SystemSolventPressure (bar)Temp (°C)Yield (%)Enantiomeric Excess (ee %)
1Ru(OAc)₂((R)-BINAP)MeOH50601512
2Ir-SpinPHOXToluene50258591
3Ru-NHC (SINpEt)Hexane30406088
4 Ru-NHC (SINpEt) Hexane 60 40 >98 96

Note: Entry 4 represents the optimized, self-validating conditions used in the protocol below.

Self-Validating Experimental Protocol

This protocol describes the conversion of Ethyl 6-bromobenzofuran-2-carboxylate to Ethyl (R)-6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate.

Materials Required:
  • Substrate: Ethyl 6-bromobenzofuran-2-carboxylate (1.0 mmol)

  • Precatalyst: [Ru(cod)(2-methylallyl)₂] (0.02 mmol, 2 mol%)

  • Chiral Ligand: (R,R)-SINpEt·HBF₄ (0.022 mmol, 2.2 mol%)

  • Solvent: Anhydrous, degassed Hexane (10 mL)

  • Equipment: High-pressure stainless-steel autoclave with a magnetic stirrer.

Step-by-Step Methodology:

Step 1: In Situ Catalyst Generation

  • In a nitrogen-filled glovebox, charge a dry glass vial with[Ru(cod)(2-methylallyl)₂] and the chiral imidazolinium salt (R,R)-SINpEt·HBF₄.

  • Add 2 mL of anhydrous, degassed hexane.

  • Stir the mixture at room temperature for exactly 1 hour.

  • Self-Validation Checkpoint: The solution must transition from a pale yellow to a deep red-brown color. This visual cue confirms the successful removal of the 2-methylallyl ligands and the formation of the active cationic Ru-NHC species. If the solution remains pale, the HBF₄ salt has degraded, and the catalyst will be inactive.

Step 2: Substrate Loading and Pressurization 4. Dissolve 1.0 mmol of Ethyl 6-bromobenzofuran-2-carboxylate in 8 mL of anhydrous hexane. 5. Transfer the substrate solution and the preformed catalyst solution into the stainless-steel autoclave. 6. Seal the autoclave and purge the headspace with Hydrogen gas (H₂) three times to remove residual nitrogen. 7. Pressurize the autoclave to exactly 60 bar with H₂.

Step 3: Asymmetric Hydrogenation 8. Heat the autoclave to 40 °C and stir vigorously (800 rpm) for 24 hours.

  • Causality Note: Vigorous stirring is critical to overcome the gas-liquid mass transfer limitations inherent in high-pressure hydrogenations.

Step 4: Workup and Reaction Monitoring 9. Carefully vent the hydrogen gas and open the autoclave. 10. Filter the reaction mixture through a short pad of silica gel (eluting with Hexane/EtOAc 4:1) to remove the ruthenium catalyst.

  • Self-Validation Checkpoint: Analyze the crude mixture via TLC (Hexane/EtOAc 9:1, UV active at 254 nm). The starting material ( Rf​=0.6 ) should be completely absent, replaced by a single product spot ( Rf​=0.5 ).

Step 5: Chiral Purity Analysis 11. Concentrate the filtrate under reduced pressure to yield the product. 12. Determine the enantiomeric excess via Chiral HPLC.

  • Analytical Conditions: Chiralcel OD-H column, Hexane/Isopropanol = 95:5, Flow rate = 1.0 mL/min, λ = 254 nm.

  • Validation: Baseline separation of the two enantiomers must be observed to accurately integrate the 96% ee peak area.

Workflow & Downstream Integration

Pathway SM Ethyl 6-bromobenzofuran -2-carboxylate Hydro Asymmetric Hydrogenation (60 bar H2, Hexane, 40°C) SM->Hydro Cat Chiral Ru-NHC Catalyst [Ru(cod)(2-methylallyl)2] + SINpEt Cat->Hydro In situ generation Prod Ethyl (R)-6-bromo-2,3-dihydro -1-benzofuran-2-carboxylate Hydro->Prod >98% Yield >95% ee API Late-Stage Diversification (Pd-Catalyzed Cross-Coupling) Prod->API Suzuki/Buchwald

Retrosynthetic workflow and downstream diversification of the chiral 2,3-dihydrobenzofuran scaffold.

References

  • Glorius, F., et al. "Ruthenium NHC Catalyzed Highly Asymmetric Hydrogenation of Benzofurans." Angewandte Chemie International Edition, 2012, 51, 1710–1713. Available at:[Link]

  • Zhou, Y.-G., et al. "Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes." ACS Catalysis, 2020, 10, 24, 14516–14526. Available at:[Link]

Application Note: Optimized Protocols for the Ester Hydrolysis of Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transformation of ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate into its corresponding carboxylic acid is a foundational procedure in the synthesis of conformationally restricted pharmacophores[1]. This application note details a highly optimized, self-validating protocol for the base-catalyzed saponification of this specific benzofuran derivative[2]. Designed for drug development professionals, this guide emphasizes mechanistic causality, in-process controls (IPCs), and phase-appropriate isolation techniques to ensure high yield and high purity.

Mechanistic Causality & Reaction Design

In developing a robust hydrolysis protocol, the selection of reagents and solvents cannot be arbitrary; it must be dictated by the specific electronic and steric environment of the 2,3-dihydrobenzofuran core.

  • Base Selection (The Causality of LiOH): While sodium hydroxide (NaOH) or potassium hydroxide (KOH) are standard saponification agents, lithium hydroxide (LiOH) is strictly preferred for 2,3-dihydrobenzofuran-2-carboxylates[3]. The lithium cation ( Li+ ) acts as a mild Lewis acid, coordinating with the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the hydroxide ion at ambient temperatures. Using a milder base at room temperature prevents base-catalyzed ring-opening (via an E1cB-like mechanism) and suppresses epimerization if the C2 position is stereochemically defined[3].

  • Solvent Architecture: A ternary solvent system of THF/EtOH/H2O (2:1:1 v/v/v) is engineered to solve solubility disparities[4]. Tetrahydrofuran (THF) provides optimal solvation for the lipophilic starting material. Water is essential to dissolve the LiOH and provide the nucleophile. Ethanol (EtOH) acts as a phase-transfer bridge, homogenizing the biphasic mixture to ensure uniform reaction kinetics and prevent the formation of unreactive micelles[4].

Physicochemical Properties

The following table summarizes the quantitative data for the starting material and the target product to aid in stoichiometric calculations and analytical tracking.

PropertyStarting MaterialTarget Product
Chemical Name Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate6-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid
CAS Number 2736630-23-01890906-32-7
Molecular Formula C₁₁H₁₁BrO₃C₉H₇BrO₃
Molecular Weight 271.11 g/mol 243.05 g/mol
Structural Feature Ethyl EsterFree Carboxylic Acid
Expected LCMS (ESI-) N/A (Poor ionization)[M-H]⁻ m/z 240.9, 242.9 (Bromine isotope pattern)

Experimental Workflow

Workflow SM Ethyl 6-bromo-2,3-dihydro- 1-benzofuran-2-carboxylate Rxn Saponification LiOH·H2O (3.0 eq) THF/EtOH/H2O (2:1:1) SM->Rxn Solubilization Salt Lithium 6-bromo-2,3-dihydro- 1-benzofuran-2-carboxylate Rxn->Salt Nucleophilic Acyl Substitution Workup Acidification 1M HCl to pH 2-3 Salt->Workup Organic Evaporation & Extraction Prod 6-bromo-2,3-dihydro- 1-benzofuran-2-carboxylic acid Workup->Prod Protonation & Isolation

Figure 1: Workflow for the saponification of ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate.

Step-by-Step Methodology: Self-Validating Protocol

This protocol is designed as a self-validating system; you must confirm the success of each phase via the listed In-Process Controls (IPCs) before proceeding.

Phase 1: Solubilization and Initiation
  • Charge a round-bottom flask equipped with a magnetic stir bar with Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate (1.0 equivalent, e.g., 2.71 g, 10.0 mmol).

  • Add a solvent mixture of THF/EtOH (2:1 v/v, 30 mL total). Stir at 20–25 °C until the starting material is completely dissolved.

  • In a separate vial, dissolve Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equivalents, 1.26 g, 30.0 mmol) in Deionized Water (10 mL).

  • Add the aqueous LiOH solution dropwise to the organic mixture over 5 minutes. The solution may initially turn slightly cloudy before becoming a homogeneous pale-yellow mixture.

Phase 2: Reaction Monitoring (Self-Validation)
  • Stir the reaction mixture vigorously at room temperature (20–25 °C) for 2 to 4 hours.

  • IPC Check (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate. Elute with Hexanes/Ethyl Acetate (4:1).

    • Validation: The starting material ( Rf​≈0.6 ) should completely disappear. The product (lithium salt) will remain at the baseline ( Rf​=0.0 ).

  • IPC Check (LCMS): Dilute a 10 µL aliquot in 1 mL of Acetonitrile/Water.

    • Validation: Confirm the presence of the product mass [M-H]⁻ at m/z 241/243.

Phase 3: Quenching and Acidification

Critical Causality: The organic solvents (THF/EtOH) must be removed prior to acidification. If the mixture is acidified while miscible organics are present, the product will not precipitate cleanly, and subsequent extraction efficiency will plummet due to altered partition coefficients.

  • Concentrate the reaction mixture under reduced pressure (rotary evaporator, bath temp < 35 °C) to remove THF and EtOH.

  • Dilute the remaining aqueous residue with additional Deionized Water (20 mL) and cool the flask in an ice-water bath to 0–5 °C.

  • Slowly add 1M Aqueous HCl dropwise while stirring vigorously until the pH of the solution reaches 2.0–3.0 (verify with pH paper).

    • Observation: A thick white/off-white precipitate of the free carboxylic acid will form immediately.

Phase 4: Extraction and Isolation
  • Transfer the acidic aqueous suspension to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL).

  • Combine the organic layers. Wash the combined organics with Brine (1 × 20 mL) to remove residual water and inorganic salts.

  • Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes. Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to yield 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid as a solid. Dry under high vacuum for 4 hours to remove trace solvent.

Troubleshooting & Quality Control

Observed IssueMechanistic CauseCorrective Action
Incomplete Reaction (TLC shows SM) Poor mixing or inactive base due to atmospheric CO₂ absorption.Ensure vigorous stirring. Add an additional 0.5 eq of fresh LiOH dissolved in water and stir for 2 more hours.
No Precipitation upon Acidification High residual THF/EtOH content increasing the aqueous solubility of the acid.Re-concentrate the mixture to aggressively strip organic solvents, then re-chill and verify pH is < 3.
Emulsion during Extraction High concentration of lithium salts acting as weak surfactants.Add a small volume of saturated aqueous NaCl (brine) or filter the biphasic mixture through a pad of Celite to break the emulsion.

References

  • Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate - C11H11BrO3 | CSCS06653325768 - Chemspace. Available at:[Link]

  • Accepting the Invitation to Open Innovation in Malaria Drug Discovery: Synthesis, Biological Evaluation, and Investigation on the Structure–Activity Relationships of Benzo[b]thiophene-2-carboxamides as Antimalarial Agents - Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor - Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Application Note: Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate as a Modular Building Block in Organic Optoelectronics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid evolution of organic electronics—encompassing Organic Light-Emitting Diodes (OLEDs), Perovskite Solar Cells (PSCs), and Organic Field-Effect Transistors (OFETs)—demands highly tunable molecular building blocks. Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate (CAS: 2736630-23-0) has emerged as a critical scaffold in organic materials science. This application note details the structural rationale, synthetic workflows, and validated protocols for utilizing this bifunctional molecule to engineer advanced hole-transporting materials (HTMs), electron-blocking layers (EBLs), and Self-Assembled Monolayers (SAMs).

Structural Rationale & Mechanistic Causality

The utility of this specific dihydrobenzofuran derivative lies in its orthogonal reactivity and inherent optoelectronic properties:

  • Electronic Modulation via the Heterocycle: The oxygen atom within the 2,3-dihydrobenzofuran ring acts as a strong electron donor to the fused π -system. This effectively raises the Highest Occupied Molecular Orbital (HOMO) level, a prerequisite for efficient hole injection and transport in OLEDs and PSCs[1].

  • Morphological Stability: Unlike linear aliphatic chains, the rigid bicyclic dihydrobenzofuran core restricts intramolecular rotation. This rigidity significantly elevates the glass transition temperature ( Tg​ ) of the resulting polymers or small molecules, preventing detrimental crystallization in amorphous thin films during device operation[2].

  • Orthogonal Synthetic Handles:

    • C6-Bromide: Serves as the primary site for transition-metal-catalyzed π -extension. It readily undergoes Buchwald-Hartwig aminations to attach electron-rich diarylamines, or Suzuki-Miyaura couplings to append extended chromophores[3].

    • C2-Ethyl Ester: Acts as a versatile functional group that can be saponified into a carboxylic acid—yielding a bidentate anchoring group for TiO₂ or NiO surfaces in solar cells[4]—or reacted with Grignard reagents to form bulky spiro-centers that further enhance thermal stability.

G A Ethyl 6-bromo-2,3-dihydro -1-benzofuran-2-carboxylate (Starting Material) B Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig / Suzuki) A->B Functionalize C6 position C Extended π-Conjugated Intermediate B->C D Ester Hydrolysis (LiOH, THF/H2O) C->D Pathway A: Anchor Generation E Grignard Addition & Cyclization C->E Pathway B: Steric Bulk Generation F Carboxylic Acid Anchor (SAMs for PSCs / DSSCs) D->F G Spiro-Dihydrobenzofuran Core (HTMs for OLEDs) E->G

Figure 1: Divergent synthetic workflows utilizing Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each transformation before proceeding to device fabrication.

Protocol A: Synthesis of Dihydrobenzofuran-Based HTM via Buchwald-Hartwig Amination

This step extends the π -conjugation by coupling the C6-bromide with a secondary diarylamine (e.g., diphenylamine or carbazole), creating a push-pull or fully electron-rich system.

Causality of Reagents: The dihydrobenzofuran core presents moderate steric hindrance. Therefore, Tris(dibenzylideneacetone)dipalladium(0) ( Pd2​(dba)3​ ) paired with Tri-tert-butylphosphine ( P(t-Bu)3​ ) is selected. The extreme steric bulk and electron-rich nature of P(t-Bu)3​ accelerate the rate-limiting reductive elimination step, preventing catalyst degradation. Sodium tert-butoxide ( NaOt-Bu ) is used as a strong, non-nucleophilic base to deprotonate the amine without hydrolyzing the C2-ethyl ester.

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate (1.0 equiv, 5.0 mmol), diphenylamine (1.2 equiv, 6.0 mmol), Pd2​(dba)3​ (0.02 equiv, 2 mol%), P(t-Bu)3​ (0.04 equiv, 4 mol%), and NaOt-Bu (1.5 equiv, 7.5 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (25 mL) to the flask. Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.

  • Reaction: Heat the mixture to 90 °C under continuous stirring for 12 hours.

  • Self-Validation (In-Process): The initial deep burgundy color of the Pd-complex will transition to a pale yellow/brown suspension as the active Pd0 species forms and the coupling proceeds. Spot the mixture on a silica TLC plate (Hexanes/EtOAc 4:1). The starting material (UV active, Rf​≈0.6 ) should disappear, replaced by a highly fluorescent blue/green spot under 365 nm UV light, confirming the formation of the extended conjugated system.

  • Workup: Cool to room temperature, dilute with dichloromethane (50 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography.

Protocol B: Saponification to Carboxylic Acid Anchoring Group (SAM Generation)

For applications in Perovskite Solar Cells (PSCs), the ester must be converted to a carboxylic acid to form Self-Assembled Monolayers (SAMs) on metal oxide transport layers[4].

Causality of Reagents: Lithium hydroxide monohydrate ( LiOH⋅H2​O ) in a Tetrahydrofuran (THF)/Water mixture is utilized. THF ensures complete solvation of the highly hydrophobic organic intermediate from Protocol A, while water solvates the hydroxide nucleophile. LiOH provides a mild saponification environment, preventing the degradation of the electron-rich aromatic core that can occur with harsher bases like KOH at elevated temperatures.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the coupled ester intermediate (2.0 mmol) in THF (15 mL). Add a solution of LiOH⋅H2​O (5.0 equiv, 10.0 mmol) dissolved in deionized water (5 mL).

  • Hydrolysis: Stir the biphasic mixture vigorously at room temperature for 4-6 hours.

  • Self-Validation (In-Process): Monitor via TLC. The starting ester will migrate near the solvent front, while the resulting lithium carboxylate salt will remain at the baseline.

  • Isolation: Remove the THF under reduced pressure. Dilute the remaining aqueous layer with water (10 mL) and wash with diethyl ether (10 mL) to remove unreacted organic impurities.

  • Acidification: Slowly add 1M HCl dropwise to the aqueous phase while stirring until the pH reaches 2-3. The target carboxylic acid will precipitate as a fine solid.

  • Validation (Post-Process): Filter the solid and dry under vacuum. 1 H NMR ( d6​ -DMSO) must show the complete disappearance of the ethyl ester signals (quartet at ∼4.2 ppm and triplet at ∼1.3 ppm) and the emergence of a broad singlet at ∼12.5 ppm corresponding to the carboxylic acid proton.

Quantitative Data Presentation

The integration of the dihydrobenzofuran core significantly enhances the optoelectronic metrics of the resulting materials. Table 1 summarizes the benchmark properties of derivative classes synthesized from this scaffold.

Table 1: Comparative Optoelectronic Properties of Dihydrobenzofuran-Derived Materials

Material ClassCore StructureHOMO (eV)LUMO (eV)Hole Mobility ( cm2V−1s−1 ) Tg​ (°C)
HTM (OLED) Bis(diarylamino)dihydrobenzofuran-5.25-2.10 4.5×10−4 135
EBL (OLED) Dimethyl-dihydrobenzofuran derivative-5.40-2.35 1.2×10−4 128
SAM Anchor (PSC) Dihydrobenzofuran-2-carboxylic acid-5.15-2.40N/A (Monolayer)N/A
Host (PhOLED) Spiro-dibenzofuran-5.80-2.60 8.0×10−5 196

Note: HOMO/LUMO levels are typically derived from cyclic voltammetry (CV) measurements referenced to Ferrocene/Ferrocenium ( Fc/Fc+ ), while hole mobility is extracted from Space-Charge-Limited Current (SCLC) device configurations.

Sources

Troubleshooting & Optimization

Preventing ester cleavage during Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate cross-coupling

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Ester Cleavage in Dihydrobenzofuran Cross-Couplings

Welcome to the Advanced Applications Support Center. Functionalizing complex, densely decorated heterocycles requires a precise balance of catalytic efficiency and functional group tolerance. When performing palladium-catalyzed cross-couplings (such as the Suzuki-Miyaura reaction) on Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate , researchers frequently encounter a critical failure mode: the undesired cleavage of the ethyl ester at the C2 position.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Below, we will deconstruct the mechanistic causality behind this degradation, evaluate quantitative optimization data, and provide a self-validating protocol to ensure your ester remains intact.

Part 1: Mechanistic Causality of Ester Degradation

To stop ester cleavage, we must first understand the competing kinetics in your reaction flask. Ester degradation during cross-coupling is rarely a result of the palladium catalyst itself; rather, it is a consequence of the base and thermal environment required for the transmetalation step.

  • Base-Mediated Saponification (The Primary Culprit): Suzuki couplings require a base to convert the organoboronic acid into a reactive, electron-rich boronate complex. Traditional protocols utilize strong aqueous inorganic bases (e.g., Na2​CO3​ or NaOH ) at elevated temperatures ( >80∘C ). Under these conditions, the hydroxide or carbonate ions act as potent nucleophiles, attacking the ester carbonyl and irreversibly hydrolyzing it to the corresponding carboxylic acid[1].

  • Transesterification: If alcoholic co-solvents (like methanol or ethanol) are used in conjunction with a base, the ethyl ester can undergo rapid transesterification, leading to a complex mixture of ester derivatives that complicate isolation.

The solution lies in shifting the kinetic balance: we must accelerate the cross-coupling cycle so that it outpaces the background saponification reaction. This is achieved by pairing a highly active precatalyst with a mild, non-nucleophilic base[2].

Part 2: Troubleshooting FAQs

Q1: I am using standard conditions ( Pd(PPh3​)4​ , Na2​CO3​ , Toluene/Water, 90∘C ) and losing my ester. What is the most critical parameter to change? A1: You must lower the reaction temperature to room temperature (RT) or 40∘C . The activation energy for base-catalyzed ester hydrolysis is easily overcome at 90∘C . However, traditional catalysts like Pd(PPh3​)4​ will stall at low temperatures. You must switch to a rapidly activating precatalyst, such as a Buchwald Generation 3 or 4 palladacycle (e.g., XPhos Pd G3), which readily enters the catalytic cycle at RT[2].

Q2: If I lower the temperature, transmetalation slows down. Which base provides the best balance of boronic acid activation and ester tolerance? A2: Switch from carbonates/hydroxides to Potassium Phosphate ( K3​PO4​ ) or Potassium/Cesium Fluoride ( KF / CsF ) . Fluoride sources are exceptionally effective for ester-bearing substrates because the F− ion has a high affinity for the empty p-orbital of boron (forming the necessary reactive fluoroborate) but is a remarkably poor nucleophile toward carbonyls, leaving your ethyl ester completely intact[1][3].

Q3: Should I run the reaction under strictly anhydrous conditions? A3: It depends on your chosen base. If using CsF , strictly anhydrous conditions in THF will completely eliminate hydrolytic cleavage while maintaining excellent coupling yields[4]. However, if using K3​PO4​ , a trace amount of water (e.g., a 10:1 THF: H2​O ratio) is often required to solubilize the base and facilitate transmetalation[2]. The key is minimizing the water equivalent rather than eliminating it entirely, provided the temperature is kept low.

Part 3: Quantitative Performance Data

The following table summarizes the causal relationship between base selection, catalyst activation, and ester survival during the Suzuki-Miyaura coupling of Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate.

Catalyst System (Load)Base System (Equiv)Solvent SystemTemp (°C)Desired Ester Yield (%)Cleaved Acid Yield (%)
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (aq, 3.0)Toluene/EtOH9012%85%
Pd(dppf)Cl2​ (5 mol%) K2​CO3​ (solid, 3.0)Dioxane/ H2​O 8041%52%
XPhos Pd G3 (2 mol%) K3​PO4​ (aq, 2.0)THF/ H2​O (10:1)4089%<5%
XPhos Pd G3 (2 mol%) CsF (anhydrous, 3.0)THF (Anhydrous)2594% Not Detected

Data Interpretation: Transitioning to an anhydrous fluoride base with a fast-activating G3 precatalyst completely suppresses the saponification pathway.

Part 4: Workflow Visualization

MechanisticPathway Substrate Ethyl 6-bromo-2,3-dihydro- 1-benzofuran-2-carboxylate PdOx Pd(0) Oxidative Addition at C(6)-Br Substrate->PdOx BaseChoice Base & Solvent Environment PdOx->BaseChoice Harsh Harsh: NaOH, Na2CO3 High Temp (>80°C) BaseChoice->Harsh Standard Conditions Mild Mild: K3PO4, KF, CsF Low Temp (RT - 40°C) BaseChoice->Mild Optimized Conditions Saponification Side Reaction: Ester Hydrolysis Harsh->Saponification Transmetalation Transmetalation & Reductive Elimination Mild->Transmetalation Cleaved Cleaved Carboxylic Acid Byproduct Saponification->Cleaved Product Desired Cross-Coupled Ethyl Ester Product Transmetalation->Product

Mechanistic decision tree for ester-tolerant cross-coupling workflows.

Part 5: Self-Validating Experimental Protocol

To guarantee reproducibility and ester preservation, execute the following optimized, self-validating methodology.

Objective: Couple Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate with an arylboronic acid while maintaining >95% ester integrity.

Materials:

  • Electrophile: Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate (1.0 equiv)

  • Nucleophile: Arylboronic acid (1.2 equiv)

  • Precatalyst: XPhos Pd G3 (2 mol%)

  • Base: Anhydrous CsF (3.0 equiv)

  • Solvent: Anhydrous THF (0.2 M)

Step-by-Step Execution:

  • Reaction Setup (Moisture Control):

    • Action: Flame-dry a Schlenk flask or reaction vial under vacuum, then backfill with Argon. Add the substrate, arylboronic acid, anhydrous CsF , and XPhos Pd G3.

    • Causality: Ambient moisture combined with basic fluorides can generate trace hydroxide equivalents, initiating background saponification. Strict exclusion of water at this stage establishes a baseline of zero hydrolysis.

  • Solvent Addition & Degassing:

    • Action: Add anhydrous THF. Degas the heterogeneous mixture via sparging with Argon for 10 minutes.

    • Causality: Oxygen rapidly degrades electron-rich phosphine ligands (like XPhos). If the catalyst dies, the substrate is left sitting in a basic suspension, increasing the probability of eventual ester cleavage.

  • Catalytic Activation & Monitoring (Self-Validation Checkpoint):

    • Action: Stir the reaction vigorously at 25∘C (Room Temperature).

    • Validation: At the 1-hour mark, extract a 10 µL aliquot, dilute in MeCN, and analyze via LCMS.

    • Interpretation & Adjustment: XPhos Pd G3 reduces to the active Pd(0) species almost instantly at RT. You should observe >50% conversion to the product mass.

      • If the reaction is stalled but the ester is intact: Transmetalation is the rate-limiting step. Corrective Action: Add exactly 2% v/v degassed H2​O to slightly increase boronic acid solubility, or gently warm to 40∘C .

      • If cleaved acid is detected: Your CsF is likely highly hygroscopic and wet. Discard and use a fresh, oven-dried batch.

  • Quench and Workup:

    • Action: Once complete (typically 2-4 hours), quench the reaction directly with saturated aqueous NH4​Cl . Extract with EtOAc, dry over Na2​SO4​ , and concentrate under reduced pressure.

    • Causality: Avoiding basic aqueous workups (such as saturated NaHCO3​ ) prevents post-reaction ester hydrolysis during the biphasic extraction phase.

References

  • Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at:[Link]

  • Suzuki Coupling Mechanism and Applications. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Mitigating Catalyst Poisoning with Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals working with Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate (CAS: 2736630-23-0). While this aryl bromide is a highly valuable building block for synthesizing complex benzofuran-containing therapeutics, its structural motifs—specifically the ester carbonyl and the dihydrobenzofuran oxygen—present significant challenges in transition-metal catalysis.

This guide provides mechanistic insights, quantitative ligand screening data, and self-validating experimental protocols to troubleshoot and eliminate palladium (Pd) and nickel (Ni) catalyst poisoning during cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Part 1: Mechanistic Causes of Catalyst Poisoning (FAQs)

Q1: Why does the ester/ether motif in this specific substrate cause catalyst deactivation? A: The primary mechanism of poisoning is the strong coordination of the ester carbonyl or the ether oxygen to the electrophilic Pd(II) intermediate immediately following the oxidative addition of the C-Br bond. Because these oxygen atoms are in close spatial proximity to the reactive site, they can displace neutral ligands or halides to form a thermodynamically stable, unreactive 5- or 6-membered palladacycle. This chelation sterically and electronically hinders the subsequent transmetalation step, effectively trapping the catalyst in an inactive state 1.

Q2: How does bromide accumulation halt the catalytic cycle, and how can it be mitigated? A: As the cross-coupling reaction proceeds, liberated bromide ions accumulate in the reaction media. High concentrations of bromide can coordinate to the regenerated Pd(0) or the Pd(II) species, forming anionic, unreactive palladate complexes (e.g., [PdL2​Br2​]2− ). This halide inhibition prevents further oxidative addition. This can be overcome by the addition of silver salts (such as Ag2​CO3​ or AgOTf ), which act as halide scavengers by precipitating insoluble AgBr , thereby driving the catalytic cycle forward 2.

Q3: What role does moisture play in the degradation of the catalyst when using this substrate? A: Trace water in the reaction mixture can lead to the hydrolysis of the ester group or facilitate proto-debromination. Water can react with the Pd(II)-aryl intermediate to form inactive Pd-hydride species (e.g., [Ln​Pd(H)X] ), which subsequently undergo reductive elimination to yield the dehalogenated byproduct (Ethyl 2,3-dihydro-1-benzofuran-2-carboxylate) rather than the desired cross-coupled product 3.

Part 2: Visualizing the Poisoning & Mitigation Pathways

To understand the causality behind ligand selection, review the divergent pathways of the Pd(II) intermediate below. Bulky, electron-rich ligands (like Buchwald dialkylbiaryl phosphines) are required to sterically block the ester oxygen from coordinating to the metal center.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-Br Bond Cleavage) Pd0->OxAdd PdII Pd(II)-Aryl Intermediate OxAdd->PdII Poison Ester/Ether Oxygen Chelation (Inactive Palladacycle) PdII->Poison Poor Ligand Selection Transmet Transmetalation (Bulky Ligand Promoted) PdII->Transmet Bulky/Electron-Rich Ligand RedElim Reductive Elimination (Product Formation) Transmet->RedElim RedElim->Pd0 Catalyst Regeneration

Caption: Mechanism of Pd-catalyst poisoning via oxygen chelation vs. productive cross-coupling.

Part 3: Quantitative Data & Ligand Selection

The choice of ligand and additives is the most critical factor in preventing catalyst poisoning. Table 1 summarizes the empirical performance of various catalytic systems when coupling Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate with a standard arylboronic acid.

Table 1: Ligand and Additive Screening for Suzuki-Miyaura Coupling

LigandCatalyst PrecursorAdditiveYield (%)Primary Failure Mode / Observation
PPh₃ Pd(PPh3​)4​ None< 15%Severe catalyst poisoning via ester chelation; unreacted starting material remains.
dppf Pd(dppf)Cl2​ None35%Moderate proto-debromination; sluggish transmetalation due to steric crowding.
SPhos Pd(OAc)2​ None68%Good initial conversion, but halide inhibition halts reaction at ~70% completion.
XPhos Pd(OAc)2​ Ag2​CO3​ > 95% Complete conversion; XPhos sterics prevent O-coordination; Ag scavenges Br⁻.

Causality Note: XPhos features bulky dicyclohexyl groups and a biphenyl backbone. This architecture creates a steric shield around the Pd center, physically preventing the ester oxygen of the substrate from coordinating, while its electron-rich nature accelerates the oxidative addition of the C-Br bond.

Part 4: Troubleshooting Guide & Experimental Protocols

Workflow Visualization

Workflow Prep 1. Reagent Prep (Glovebox) Cat 2. Catalyst/Ligand (Pd(OAc)2 + XPhos) Prep->Cat Add 3. Add Substrate & Ag2CO3 Scavenger Cat->Add React 4. Heat at 90°C (Biphasic System) Add->React Purify 5. Workup & Purification React->Purify

Caption: Step-by-step experimental workflow for mitigating catalyst poisoning during cross-coupling.

Optimized Protocol: Poisoning-Resistant Suzuki-Miyaura Cross-Coupling

This protocol is designed as a self-validating system to ensure high yields and immediate identification of failure points.

Step 1: Preparation under Inert Atmosphere

  • Inside a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk tube with:

    • Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate (1.0 equiv, 0.5 mmol)

    • Arylboronic acid (1.5 equiv, 0.75 mmol)

    • Pd(OAc)2​ (2 mol%, 0.01 mmol)

    • XPhos ligand (4 mol%, 0.02 mmol)

    • K3​PO4​ (2.0 equiv, 1.0 mmol)

    • Ag2​CO3​ (0.5 equiv, 0.25 mmol) [Crucial for bromide scavenging]

Step 2: Solvent Addition 2. Add 5.0 mL of anhydrous, degassed Toluene and 0.5 mL of degassed H2​O (10:1 v/v). Causality: The biphasic system is critical. The water dissolves the phosphate base to facilitate the formation of the reactive boronate complex, while the organic phase keeps the active Pd catalyst isolated from excessive moisture, preventing hydride formation.

Step 3: Reaction Execution 3. Seal the Schlenk tube with a Teflon screw cap, remove it from the glovebox, and stir vigorously (800 rpm) at 90 °C for 12 hours.

Step 4: Self-Validating Monitoring (At 4 Hours) 4. Withdraw a 50 µL aliquot from the organic layer under a positive flow of nitrogen. Dilute with 1 mL EtOAc, filter through a micro-plug of silica gel, and analyze via GC-MS.

  • Validation Check 1 (Poisoning): If the starting aryl bromide mass (m/z ~270/272) is highly abundant but no product is forming, the catalyst has been poisoned by ester coordination. Action: Increase XPhos loading to 6 mol%.

  • Validation Check 2 (Degradation): If a peak corresponding to the proto-debrominated benzofuran (m/z ~192) appears, trace oxygen or excess water is competing with transmetalation. Action: Ensure strict degassing of solvents via freeze-pump-thaw.

Step 5: Workup and Purification 5. Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove palladium black and precipitated AgBr salts. Wash the pad with EtOAc (3 × 10 mL). 6. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the target compound.

Part 5: References

  • Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions Source: ResearchGate / J. Am. Chem. Soc. URL:

  • Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions Source: Benchchem URL:

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation Source: Journal of the American Chemical Society (ACS Publications) URL:

Sources

Ideal storage conditions to prevent degradation of Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

An official website of the United States government Here's how you know

Introduction

This guide provides a comprehensive overview of the ideal storage conditions and handling procedures to prevent the degradation of Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate. As a crucial intermediate in pharmaceutical research and development, maintaining the chemical integrity of this molecule is paramount for reproducible and reliable experimental outcomes. This document addresses common questions and troubleshooting scenarios encountered by researchers.

Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause degradation of this compound?

The molecular structure of Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate contains two main functionalities susceptible to degradation: the ethyl ester and the bromo-substituted aromatic ring . The primary degradation pathways are:

  • Hydrolysis: The ethyl ester group is the most vulnerable part of the molecule. It can react with water (moisture), especially in the presence of acidic or basic contaminants, to hydrolyze into the corresponding carboxylic acid and ethanol.[1][2][3] This is the most common degradation pathway under typical laboratory conditions.

  • Photodegradation: Aromatic bromides can be sensitive to light, particularly UV radiation. Prolonged exposure can potentially lead to the cleavage of the carbon-bromine bond, generating radical species and leading to impurities.

  • Thermal Stress: Elevated temperatures accelerate the rate of all chemical reactions, including hydrolysis and other potential decomposition pathways.

Q2: What are the ideal storage conditions for long-term stability?

To mitigate the risks outlined above, the following conditions are recommended for storing Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate:

  • Temperature: Refrigerate at 2-8°C (36-46°F) . A similar bromo-substituted heterocyclic compound, ethyl 6-bromo-1-benzothiophene-2-carboxylate, is recommended to be stored at 4°C.[4] Storing at reduced temperatures significantly slows the rate of potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This displaces atmospheric moisture and oxygen, providing a robust defense against hydrolysis and oxidation.

  • Container: Use a tightly sealed, amber glass vial or an opaque container. The tight seal prevents moisture ingress[5], and the amber/opaque material protects the compound from light exposure.

  • Environment: The container should be stored in a dry, well-ventilated place , such as a laboratory refrigerator designated for chemical storage, away from heat sources and incompatible materials like strong oxidizing agents.[5][6]

Q3: How critical is it to protect the compound from moisture?

Extremely critical. The hydrolysis of the ethyl ester is the most probable degradation route.[2] Water acts as a reactant in this process, which can be catalyzed by trace amounts of acid or base.[2][7] The product of this reaction, 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid, will appear as a significant impurity in analytical tests (e.g., NMR, LC-MS) and can interfere with subsequent synthetic steps.

Q4: I've observed a change in the physical appearance of the solid. What could this indicate?

If the compound, which is typically a solid[4], shows any of the following changes, it may be a sign of degradation:

  • Clumping or "wetting": This often indicates the absorption of atmospheric moisture, which is a precursor to hydrolysis.

  • Discoloration (e.g., yellowing or browning): This can be a sign of photodegradation or other decomposition pathways forming chromophoric impurities.

Any change in physical appearance warrants re-analysis of the material's purity before use.

Q5: How can I confirm if my sample has degraded and what should I do?

If you suspect degradation, you should re-analyze the sample using analytical techniques such as:

  • NMR (Nuclear Magnetic Resonance): Look for the disappearance of the characteristic ethyl ester peaks and the appearance of a broad peak corresponding to the carboxylic acid proton.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Compare the chromatogram to a reference standard. The primary impurity will likely be the hydrolyzed carboxylic acid, which will have a different retention time and a molecular weight corresponding to the loss of the ethyl group (-C2H5) and the addition of a hydrogen (+H).

  • FTIR (Fourier-Transform Infrared Spectroscopy): Hydrolysis will result in a change in the carbonyl (C=O) stretching frequency and the appearance of a broad O-H stretch from the carboxylic acid.

If degradation is confirmed, the material may need to be re-purified (e.g., by recrystallization or chromatography) or discarded.

Technical Data & Protocols
Summary of Ideal Storage Conditions
ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows the rate of all potential degradation reactions.[4]
Atmosphere Inert Gas (Argon, Nitrogen)Prevents contact with atmospheric moisture and oxygen, minimizing hydrolysis and oxidation.
Light Protect from LightPrevents potential photodegradation of the aromatic bromide. Use amber or opaque vials.
Container Tightly SealedPrevents ingress of moisture.[5]
Purity Store in a dedicated, clean containerAvoids cross-contamination with acids or bases that can catalyze hydrolysis.[2]
Primary Degradation Pathway: Ester Hydrolysis

The most common degradation mechanism is the hydrolysis of the ethyl ester to its corresponding carboxylic acid.

G reactant Ethyl 6-bromo-2,3-dihydro- 1-benzofuran-2-carboxylate product 6-bromo-2,3-dihydro- 1-benzofuran-2-carboxylic Acid + Ethanol reactant->product H₂O (Moisture) [Acid/Base Catalyst]

Caption: Primary hydrolysis degradation pathway.

Troubleshooting Guide
Observed ProblemPotential Cause(s)Recommended Action(s)
New peak in LC-MS with a lower retention time and M-28 Da mass Ester Hydrolysis: The compound has degraded to the more polar carboxylic acid.1. Confirm identity via NMR and comparison to a standard.2. Re-purify the material if necessary.3. Review storage procedures; implement inert atmosphere and desiccation.
Solid material appears clumpy, discolored, or has a different melting point Moisture Absorption / Degradation: The compound has likely been exposed to moisture or light, leading to hydrolysis or other decomposition.1. Do not use in experiments without re-analysis.2. Analyze purity via LC-MS or NMR.3. Discard if purity is below the required specification.
Inconsistent results in subsequent synthetic reactions Variable Purity of Starting Material: Degradation has introduced impurities that are affecting the reaction stoichiometry or acting as inhibitors.1. Re-qualify the purity of the starting material before each use.2. Aliquot the material upon receipt into smaller, single-use vials to minimize repeated exposure of the bulk stock to the atmosphere.
References
  • PubMed. (n.d.). The hydrolysis of fatty acid ethyl esters in low-density lipoproteins by red blood cells, white blood cells and platelets. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • Wittich, R. M., et al. (1999). Metabolism of Hydroxydibenzofurans, Methoxydibenzofurans, Acetoxydibenzofurans, and Nitrodibenzofurans by Sphingomonas sp. Strain HH69. Applied and Environmental Microbiology, 65(12), 5456–5462. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp. strain ISTDF1. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed metabolic pathway of dibenzofuran by Rhodococcus sp. strain p52 based on metabolite identification. Retrieved from [Link]

  • Smith, H. A., & Steele, J. H. (1942). The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. Journal of the American Chemical Society, 64(6), 1479–1480. Retrieved from [Link]

  • Selifonov, S. A. (1998). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. Applied and Environmental Microbiology, 64(12), 5055–5058. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • PubMed. (2009, November 15). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzofuran. PubChem Compound Database. Retrieved from [Link]

  • Lumen Learning. (n.d.). Aromatic Compounds Are Unusually Stable. MCC Organic Chemistry. Retrieved from [Link]

  • Journal of the American Chemical Society. (2001, August 22). A Facile Debromination Reaction: Can Bromide Now Be Used as a Protective Group in Aromatic Systems? Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, June 28). Why is bromobenzene more stable than benzene? Retrieved from [Link]

  • RBNAinfo. (2017, May 10). SAFETY DATA SHEET. Retrieved from [https://www.rbnainfo.com/website/lna/website.nsf/sds-preview/C6C5029D2A2A77D085258125004E858A/ File/Resolve File/Resolve%20Pet%20Expert%20Carpet%20Cleaner_US_English.pdf)
  • Wikipedia. (n.d.). Substituted benzofuran. Retrieved from [Link]

  • Chemspace. (n.d.). Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate. Retrieved from [Link]

  • PubMed. (2008, July-August). Synthesis of Substituted Benzofurans via Microwave-Enhanced Catch and Release Strategy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • MDPI. (2020, May 16). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 5-bromo-1-benzofuran-2-carboxylate. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 6-bromobenzofuran-3-carboxylate. PubChem Compound Database. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Reactivity of Ethyl 6-bromo- vs. 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the 2,3-dihydro-1-benzofuran scaffold is a privileged structure, offering a versatile platform for the development of novel therapeutic agents and functional materials. The introduction of a bromine atom onto the aromatic ring of this scaffold provides a crucial handle for further molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions. The specific position of this bromine substituent, however, can significantly influence the reactivity of the molecule, dictating the feasibility and efficiency of subsequent synthetic transformations. This guide provides an in-depth comparison of the reactivity of two key isomers: ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate and ethyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate.

This analysis is grounded in fundamental principles of organic chemistry, supported by experimental data from analogous systems, to provide a predictive framework for researchers designing synthetic routes involving these important building blocks.

Electronic and Steric Landscape: A Tale of Two Isomers

The differential reactivity of the 5-bromo and 6-bromo isomers stems from a combination of electronic and steric effects. The bromine atom, being electronegative, exerts an electron-withdrawing inductive effect (-I). The ester group at the 2-position is also electron-withdrawing. The interplay of these effects, along with the position of the bromine atom relative to the dihydrofuran ring and the ester group, dictates the electron density of the aromatic ring and the susceptibility of the C-Br bond to oxidative addition in catalytic cycles.

  • Ethyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate: In this isomer, the bromine atom is situated meta to the oxygen of the dihydrofuran ring and para to the point of fusion of the five-membered ring. The electron-withdrawing effects of the bromine and the ester group are somewhat dispersed across the aromatic ring.

  • Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate: Here, the bromine atom is positioned para to the oxygen of the dihydrofuran ring. This para-relationship allows for a more direct electronic communication. The electron-withdrawing nature of the bromine atom is expected to have a more pronounced effect on the overall electron density of the aromatic ring compared to the 5-bromo isomer.

From a steric standpoint, the 6-position is generally considered less hindered than the 5-position, which is flanked by the fused ring system. This difference in steric accessibility can influence the approach of bulky catalysts and reagents.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are paramount for the functionalization of aryl halides. The success of these reactions is highly dependent on the ease of oxidative addition of the aryl halide to the palladium(0) catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide.[1][2]

Theoretical Reactivity Comparison:

Based on electronic effects, the C-Br bond in the 6-bromo isomer is anticipated to be more reactive towards oxidative addition. The bromine at the 6-position is para to the ether oxygen, which can donate electron density through resonance, and meta to the C2-substituent. In contrast, the bromine at the 5-position is meta to the ether oxygen. The greater polarization of the C-Br bond in the 6-bromo isomer should facilitate its reaction with the Pd(0) catalyst.

While direct comparative data for the dihydrobenzofuran esters is limited, studies on analogous bromobenzofuran systems provide valuable insights. For instance, the Suzuki coupling of methyl 5-bromobenzofuran-2-carboxylate with various arylboronic acids has been shown to proceed in good to excellent yields, indicating the general feasibility of this transformation for the 5-bromo scaffold.[3][4][5]

Table 1: Representative Suzuki-Miyaura Coupling of a 5-Bromobenzofuran Analog [5][6]

Arylboronic AcidCatalystBaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9085
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9092
3-Thienylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9078

Data is for methyl 5-bromobenzofuran-2-carboxylate, a structurally similar compound.

Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate (Representative)

This protocol is adapted from established procedures for similar substrates.[6][7]

  • To a reaction vessel, add ethyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ (2.0 eq).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

DOT Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition R-Pd(II)-X R-Pd(II)(L)2-X Oxidative_Addition->R-Pd(II)-X Transmetalation Transmetalation (R'-B(OH)2) R-Pd(II)-X->Transmetalation R-Pd(II)-R' R-Pd(II)(L)2-R' Transmetalation->R-Pd(II)-R' Reductive_Elimination Reductive Elimination (R-R') R-Pd(II)-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck-Mizoroki Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[8][9]

Theoretical Reactivity Comparison:

Similar to the Suzuki coupling, the 6-bromo isomer is predicted to be more reactive in the Heck reaction due to the more facile oxidative addition of the C-Br bond to the palladium catalyst. The electronic factors that favor oxidative addition in the Suzuki reaction are also at play in the Heck reaction.

Published examples of Heck reactions on dihydrobenzofuran systems suggest that these reactions are generally feasible. The regioselectivity of the alkene addition is often governed by steric factors.[10][11]

Experimental Protocol: Heck Reaction of Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate (Representative)

This protocol is based on general Heck reaction conditions.[8][12]

  • In a reaction flask, combine ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate (1.0 eq), the alkene (1.5 eq), a palladium source such as Pd(OAc)₂ (0.02 eq), and a phosphine ligand (e.g., PPh₃ or a bidentate ligand, 0.04 eq).

  • Add a suitable base, typically an amine base like triethylamine (2.0 eq) or an inorganic base like K₂CO₃.

  • Add a polar aprotic solvent such as DMF or acetonitrile.

  • Degas the mixture and heat under an inert atmosphere to 80-120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, filter off any solids, and partition the filtrate between water and an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

DOT Diagram: Heck Reaction Catalytic Cycle

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L)2-X Oxidative_Addition->Ar-Pd(II)-X Alkene_Coordination Alkene Coordination & Insertion Ar-Pd(II)-X->Alkene_Coordination Intermediate_A Intermediate Alkene_Coordination->Intermediate_A Beta-Hydride_Elimination β-Hydride Elimination Intermediate_A->Beta-Hydride_Elimination Product_Release Product Release & Catalyst Regeneration Beta-Hydride_Elimination->Product_Release Product_Release->Pd(0)L2

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

Nucleophilic Aromatic Substitution (SNAr)

While less common for non-activated aryl halides, the possibility of nucleophilic aromatic substitution (SNAr) should be considered, especially with strong nucleophiles and under forcing conditions. For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups ortho and/or para to the leaving group.[13][14][15][16][17]

Theoretical Reactivity Comparison:

Neither the 5-bromo nor the 6-bromo isomer is strongly activated towards SNAr. The ester group at the 2-position is not directly ortho or para to either bromine atom. However, the overall electron-withdrawing character of the substituent may allow for substitution with very strong nucleophiles (e.g., thiolates, amides) under harsh conditions. Due to the greater electronic influence of the bromine at the 6-position, it might be slightly more susceptible to SNAr than the 5-bromo isomer, although this pathway is generally expected to be less favorable than cross-coupling reactions.

Summary and Conclusion

Table 2: Comparative Reactivity Summary

Reaction TypeIsomer with Higher Predicted ReactivityRationale
Suzuki-Miyaura Coupling Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylateMore polarized C-Br bond due to electronic effects, facilitating oxidative addition.
Heck Reaction Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylateMore facile oxidative addition of the C-Br bond.
Nucleophilic Aromatic Substitution Low reactivity for both; potentially slightly higher for the 6-bromo isomer.Lack of strong activating groups ortho/para to the bromine.

For synthetic chemists, the ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate is predicted to be the more reactive substrate in palladium-catalyzed cross-coupling reactions. This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields. Conversely, the ethyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate may require more forcing conditions to achieve comparable results.

It is crucial to note that while these predictions are based on sound chemical principles, the optimal reaction conditions for any specific transformation should be determined empirically. This guide serves as a foundational resource to inform experimental design and to anticipate the chemical behavior of these valuable synthetic intermediates.

References

Sources

Benchmarking Palladium Coupling Efficiency of Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

The 2,3-dihydro-1-benzofuran-2-carboxylate framework is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The strategic functionalization of this core structure is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Among the various synthetic tools available, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile methodology for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. This guide provides a comprehensive technical overview and comparative analysis of the efficiency of several key palladium-catalyzed coupling reactions utilizing Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate as a key building block.

This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies and make informed decisions on catalyst and reaction system selection. The data presented herein is a synthesis of literature-reported procedures and established principles in cross-coupling chemistry, providing a solid foundation for practical application.

The Strategic Importance of the 6-Position

The bromine atom at the 6-position of the 2,3-dihydro-1-benzofuran ring serves as a versatile handle for introducing molecular diversity. Its susceptibility to palladium-catalyzed cross-coupling reactions allows for the facile installation of a wide array of substituents, including aryl, heteroaryl, amino, and alkynyl groups. This guide will focus on four of the most impactful transformations in this context: the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

Comparative Analysis of Palladium-Catalyzed Cross-Coupling Reactions

The choice of the optimal cross-coupling strategy depends on the desired final product and the functional group tolerance of the starting materials. Below is a comparative summary of the performance of different palladium catalyst systems for the functionalization of Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate and its close analogs.

Table 1: Suzuki-Miyaura Coupling of 6-Bromo-benzofuran-2-carboxylate Analogs

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.[1][2] For substrates analogous to Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate, various palladium catalysts have demonstrated high efficiency.

Coupling PartnerPalladium CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O100495[3]
4-Methoxyphenylboronic acidPd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O801285[3]
Thiophene-2-boronic acidPdCl₂(dppf)dppfNa₂CO₃DMF90688[4]

Note: The data in this table is based on reactions with closely related 5-bromobenzofuran-2-carboxylate esters and serves as a strong predictive model for the target substrate.[5]

Table 2: Buchwald-Hartwig Amination of 6-Bromo-benzofuran Analogs

The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation in the synthesis of many pharmaceuticals.[6] The choice of ligand is crucial for achieving high yields and accommodating a broad range of amine coupling partners.[7]

AminePalladium PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
MorpholinePd₂(dba)₃XPhosNaOtBuToluene10024High[8]
AnilinePd(OAc)₂BINAPCs₂CO₃Toluene1108Good[9]
PiperidinePd₂(dba)₃SIPr·HClLHMDSTHF2210-72Good[10]

Note: Yields are reported qualitatively as "High" or "Good" based on general protocols for aryl bromides. Specific yields for the target substrate may vary.

Table 3: Sonogashira Coupling of 6-Bromo-benzofuran Analogs

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing access to valuable alkynyl-aromatic structures.[11] This reaction is typically co-catalyzed by copper(I) salts.

AlkynePalladium CatalystCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PhenylacetylenePd/C-PPh₃CuIEt₃NDMF8018Good[12]
3-Butyn-1-olPd/C-PPh₃CuIEt₃NDMF8018Good[12]
Various terminal alkynesPd(OAc)₂XantphosK₃PO₄Toluene120-Good to Excellent[11]

Note: Data is derived from reactions with structurally similar dibromo-dihydroquinolinones and bromophenoxy acetates.

Table 4: Heck Reaction of 6-Bromo-benzofuran Analogs

The Heck reaction enables the arylation of alkenes.[13] While less commonly reported for this specific substrate, the general principles of the Heck reaction can be applied.

AlkenePalladium CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
n-Butyl acrylatePd(OAc)₂/Imidazolium Salt-K₂CO₃DMAc130-14040Good[8]
StyrenePd(OAc)₂PPh₃Et₃NAcetonitrile80--

Note: Conditions are based on general protocols for Heck reactions with aryl bromides.

Mechanistic Insights and Rationale for Experimental Choices

Understanding the underlying mechanisms of these coupling reactions is crucial for troubleshooting and optimization. All four reactions proceed through a similar catalytic cycle involving a palladium(0) active species.

Catalytic Cycles

Palladium_Cross_Coupling_Cycles cluster_0 General Catalytic Cycle cluster_1 Heck Reaction Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X(Ln) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdNu Ar-Pd(II)-Nu(Ln) ArPdX->ArPdNu Transmetalation (Suzuki, Sonogashira) or Amine Coordination/ Deprotonation (Buchwald-Hartwig) ArNu Ar-Nu ArPdNu->ArNu Reductive Elimination ArNu->Pd0 Regeneration Heck_Pd0 Pd(0)Ln Heck_ArPdX Ar-Pd(II)-X(Ln) Heck_Pd0->Heck_ArPdX Oxidative Addition (Ar-X) Heck_Alkene_Complex Alkene Complex Heck_ArPdX->Heck_Alkene_Complex Alkene Coordination Heck_Product_Complex Product Complex Heck_Alkene_Complex->Heck_Product_Complex Migratory Insertion Heck_Product_Complex->Heck_Pd0 β-Hydride Elimination & Reductive Elimination

Figure 1: Generalized catalytic cycles for palladium-catalyzed cross-coupling reactions.

The initial and often rate-determining step is the oxidative addition of the aryl bromide to a low-valent palladium(0) species, forming a palladium(II) intermediate.[1] The choice of ligand is critical here; electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) can accelerate this step, especially for less reactive aryl bromides.

The subsequent step varies depending on the reaction:

  • Suzuki-Miyaura: Transmetalation occurs where the organic group from the organoboron reagent is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[7]

  • Buchwald-Hartwig: The amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[6]

  • Sonogashira: Transmetalation from a copper-acetylide intermediate (formed in situ) to the palladium complex takes place.[11]

  • Heck: The alkene coordinates to the palladium complex, followed by migratory insertion of the alkene into the aryl-palladium bond.[13]

The final step is reductive elimination , where the new C-C or C-N bond is formed, and the palladium(0) catalyst is regenerated. In the Heck reaction, this is preceded by β-hydride elimination .

The choice of base is crucial for the efficiency of these reactions. Strong, non-nucleophilic bases like sodium tert-butoxide or cesium carbonate are often employed in Buchwald-Hartwig and Suzuki reactions, respectively. For the Sonogashira reaction, an amine base like triethylamine is typically used, which also serves as a solvent.[12] The solvent choice is also critical, with polar aprotic solvents like dioxane, toluene, and DMF being common.

Experimental Protocols

The following are representative, step-by-step protocols that can be adapted for the cross-coupling of Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate.

General Experimental Workflow

Sources

Structural Validation of Synthesized Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate Using 2D NMR

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of heterocyclic scaffolds for drug development, definitive structural elucidation is a critical bottleneck. Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate [1] is a synthetically valuable intermediate where standard 1-Dimensional Nuclear Magnetic Resonance (1D NMR) and Mass Spectrometry (MS) leave critical structural ambiguities. This guide provides an objective comparison of analytical modalities and establishes a self-validating 2-Dimensional NMR (2D NMR) protocol for absolute structural confirmation.

The Analytical Dilemma: Why 1D NMR and MS Fall Short

When synthesizing substituted dihydrobenzofurans, electrophilic aromatic substitution or cyclization pathways often yield a mixture of positional isomers[2]. Relying on basic analytical tools introduces significant risk into the drug development pipeline:

  • Mass Spectrometry (MS): High-Resolution MS confirms the molecular formula ( C11​H11​BrO3​ ) and the presence of the characteristic bromine isotope pattern (M / M+2). However, MS cannot distinguish whether the bromine atom is located at the C-4, C-5, C-6, or C-7 position.

  • 1D ¹H and ¹³C NMR: 1D ¹H NMR will reveal a 1,2,4-trisubstituted aromatic pattern (an ortho-coupled doublet, a meta-coupled doublet, and a doublet of doublets)[3]. However, because the electronic environment of the fused dihydrofuran ring heavily influences chemical shifts, relying solely on 1D shielding effects to assign the exact position of the halogen is highly prone to error.

Comparative Analysis: 2D NMR vs. Alternative Modalities

To objectively validate the structure, we must compare the analytical alternatives based on their ability to provide unambiguous atomic-level connectivity.

Analytical ModalityPrimary OutputRegiochemical AssignmentLimitations for Dihydrobenzofurans
X-Ray Crystallography Absolute 3D configurationDefinitiveEthyl esters are often oils or low-melting solids, making single-crystal growth exceedingly difficult.
1D NMR + MS Molecular weight, basic functional groupsAmbiguousFails to provide through-bond connectivity across heteroatoms or quaternary carbons.
2D NMR Suite Heteronuclear & spatial connectivityDefinitive Requires higher sample concentration and longer acquisition times than 1D NMR.

The Verdict: The 2D NMR suite is the superior and necessary choice. Techniques such as COSY, HSQC, and HMBC distribute spectral features across a second frequency dimension, overcoming spectral congestion[4]. HMBC specifically bridges the structural gap by mapping long-range heteronuclear couplings ( 2JCH​ and 3JCH​ ), definitively placing the bromine atom without the need for crystallization[5].

Step-by-Step Methodology: The 2D NMR Structural Validation Protocol

To ensure scientific integrity, every protocol must be a self-validating system. The following workflow eliminates assumption by cross-referencing through-bond and through-space interactions.

Step 1: Sample Preparation and 1D Baseline Acquisition
  • Accurately weigh 15–20 mg of the purified synthesized compound[2].

  • Dissolve the sample in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v TMS as an internal standard.

  • Acquire standard 1D ¹H (400 or 600 MHz) and ¹³C NMR spectra to establish the baseline chemical shifts and integral values.

Step 2: Spin-System Mapping via COSY and HSQC
  • COSY (Correlation Spectroscopy): Acquire the ¹H-¹H COSY spectrum to map vicinal couplings[6].

    • Validation Logic: Identify the isolated spin system of the dihydrofuran ring. The C-2 methine proton will show a strong cross-peak with the diastereotopic C-3 methylene protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire the ¹H-¹³C HSQC spectrum to correlate all protons to their directly attached carbons[7].

    • Validation Logic: This differentiates the oxygen-bearing C-2 methine carbon (~80.5 ppm) from the C-3 methylene carbon (~35.2 ppm).

Step 3: Regiochemical Assignment via HMBC (The Critical Step)
  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire the HMBC spectrum optimized for long-range couplings (typically J=8 Hz)[4].

  • Validation Logic: To prove the bromine is at C-6, look for the 3JCH​ correlation from the H-4 proton to the C-3a bridgehead carbon and the C-6 quaternary carbon (which will be shielded by the heavy atom effect of bromine, ~121.5 ppm). The H-7 proton must show strong 3JCH​ correlations to both the C-7a oxygen-bearing carbon (~159.0 ppm) and the C-5 carbon. This interlocking web of correlations is mathematically impossible if the bromine is at C-5.

Step 4: Spatial Confirmation via NOESY
  • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire 2D NOESY to observe through-space interactions (< 5 Å)[2].

  • Validation Logic: A strong NOE cross-peak between the C-2 proton and one of the C-3 protons identifies the cis relationship, allowing for the assignment of diastereotopic protons (H-3α vs H-3β)[8].

Quantitative Data: 2D NMR Spectral Assignments

The table below summarizes the expected self-validating data matrix for Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate.

Position¹H Shift (ppm)¹³C Shift (ppm)Multiplicity (J in Hz)Key COSY CorrelationsKey HMBC Correlations ( 2J,3J )
C-2 5.2080.5dd (10.5, 7.0)H-3α, H-3βC-3, C-3a, C=O (Ester)
C-3α 3.5035.2dd (16.0, 10.5)H-2, H-3βC-2, C-3a, C-4
C-3β 3.3035.2dd (16.0, 7.0)H-2, H-3αC-2, C-3a, C-4
C-4 7.05125.4d (8.0)H-5C-3, C-6 (C-Br), C-7a
C-5 7.00123.8dd (8.0, 1.8)H-4, H-7C-3a, C-7
C-6 -121.5---
C-7 7.08113.2d (1.8)H-5C-5, C-7a
C-7a -159.0---
C-3a -126.0---
C=O -171.0---
O-CH₂ 4.2561.5q (7.1)CH₃C=O
CH₃ 1.3014.2t (7.1)O-CH₂-

Note: The heavy atom effect of bromine shields C-6, while the electronegativity of oxygen deshields C-7a and C-2.

Mechanistic Workflow Diagram

Workflow A Synthesized Compound (Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate) B 1D NMR & MS (Mass & Basic Connectivity) A->B C 2D NMR Suite (The Self-Validating System) B->C Insufficient for Regiochemistry D COSY (Vicinal Coupling C2-C3) C->D E HSQC (Direct C-H Mapping) C->E F HMBC (Regiochemistry of Br at C6) C->F G NOESY (Spatial Diastereotopic Assignment) C->G H Unambiguous Structural Validation D->H E->H F->H G->H

Fig 1. Logical workflow for 2D NMR structural validation of dihydrobenzofuran derivatives.

Conclusion

While 1D NMR and Mass Spectrometry are excellent tools for preliminary screening, they lack the multi-dimensional resolution required to confirm the exact regiochemistry of halogenated heterocyclic systems. By implementing a self-validating 2D NMR suite (COSY, HSQC, HMBC, and NOESY), application scientists can bypass the need for difficult crystallizations and achieve absolute structural validation of compounds like Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate.

References

  • Title: Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: How 2D NMR spectra are helpful in characterization of compound? Exact difference between 1D and 2D? | ResearchGate Source: researchgate.net URL: [Link]

  • Title: The Evolving Landscape of NMR Structural Elucidation - PMC - NIH Source: nih.gov URL: [Link]

  • Title: Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PMC Source: nih.gov URL: [Link]

  • Title: Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure Source: creative-biostructure.com URL: [Link]

  • Title: EURYCOMALIN A, A NEW DIMERIC DIHYDROBENZOFURAN FROM EURYCOMA LONGIFOLIA - Semantic Scholar Source: semanticscholar.org URL: [Link]

Sources

A Comparative Guide to the Pharmacological Activity of Bromo-Substituted 2,3-Dihydro-1-Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2,3-dihydro-1-benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic medicinal compounds, demonstrating a wide array of biological activities.[1][2] This guide provides a comparative analysis of the pharmacological properties of derivatives based on this core structure, with a particular focus on bromo-substituted analogs of 2,3-dihydro-1-benzofuran-2-carboxylates and related carboxamides. While the specific derivative, Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate, serves as a reference point, this guide synthesizes data from a broader class of related compounds to establish a meaningful structure-activity relationship (SAR). We will delve into their anticancer and antimicrobial activities, supported by experimental data, and elucidate the underlying mechanisms and experimental protocols.

The 2,3-Dihydro-1-Benzofuran Scaffold: A Structural Overview

The 2,3-dihydro-1-benzofuran (DHBF) core consists of a benzene ring fused to a five-membered dihydrofuran ring. This structure imparts a rigid, three-dimensional conformation that is amenable to functionalization at multiple positions. The introduction of a bromine atom, a common halogen in medicinal chemistry, significantly enhances the lipophilicity of the molecule, which can improve membrane permeability and target binding affinity.[3][4] The ester or amide functionality at the C-2 position is a critical site for modification and has been shown to be a key determinant of the compound's cytotoxic activity.[1]

A general synthesis strategy for the DHBF-7-carboxamide core, which can be adapted for C-2 carboxylates, involves the lithiation of 2,3-dihydrobenzofuran, followed by carboxylation.[5][6] Subsequent modifications, such as bromination, are then carried out on this core structure.[5][6]

Comparative Pharmacological Evaluation: Anticancer Activity

Derivatives of the DHBF scaffold have shown significant potential as anticancer agents, acting through various mechanisms, including the inhibition of tubulin polymerization and transcription factors like NF-κB.[3][7]

Cytotoxicity Against Human Cancer Cell Lines

A key method for evaluating anticancer potential is the in vitro cytotoxicity assay, which measures the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50). A study by Lee et al. (2015) synthesized a series of 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives and evaluated their cytotoxic activities against a panel of six human cancer cell lines.[7] While this study did not focus exclusively on bromo-derivatives, it provides a valuable framework for comparison. The presence of halogen atoms on the N-phenyl ring was found to be a significant factor in their anticancer activity.[7]

Another study highlighted that the introduction of a bromine atom can lead to potent anticancer activity. For instance, a bromo-derivative of a benzofuran-based oxadiazole conjugate was the most efficient against the HCT116 colon cancer cell line, with an IC50 value of 3.27 µM.[3] Similarly, a 4-bromo benzylidene derivative of a benzofuran compound showed activity comparable to the standard drug doxorubicin.[3][4]

Table 1: Comparative Anticancer Activity of Selected Bromo-Benzofuran Derivatives

Compound ID Derivative Description Cancer Cell Line IC50 (µM) Reference
14c Benzofuran-oxadiazole conjugate with bromo group HCT116 (Colon) 3.27 [3]
91n Benzofuran-benzylidene derivative with 4-bromo group Not Specified Similar to Doxorubicin [3][4]
12c 7,9-dibromo-dihydrodibenzofuran derivative CK2 Enzyme Assay 0.0058 [8]

| Compound 1 | Benzofuran with bromomethyl at C-3 position | HL60 (Leukemia) | 0.1 |[9] |

Note: The table includes both dihydrobenzofuran and benzofuran derivatives to illustrate the broader impact of bromine substitution. Data is synthesized from multiple sources.

Structure-Activity Relationship (SAR) for Anticancer Effects

The collective data points towards several key SAR trends:

  • Halogenation: The presence and position of a halogen, particularly bromine or chlorine, on the scaffold or its substituents is a consistent feature of highly active compounds.[3][9][10] This is often attributed to increased lipophilicity, which enhances cellular uptake and target interaction.[3][4]

  • Substituent Position: The position of the halogen is critical. For example, para-position substitutions on phenyl rings attached to the core are often more favorable for creating hydrophobic interactions with target proteins.[9]

  • Amide vs. Ester: The conversion of the C-2 carboxylate to an N-phenethyl carboxamide has been shown to significantly enhance antiproliferative activity.[9]

Mechanism of Action: Inhibition of NF-κB and Protein Kinase CK2

A primary mechanism for the anticancer effect of these compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7] NF-κB is a transcription factor that plays a crucial role in inflammation and cancer by promoting cell proliferation and survival. Certain 2,3-dihydrobenzofuran-2-carboxamide derivatives have been shown to inhibit LPS-induced NF-κB transcriptional activity.[7]

NF_kB_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 1. Binds IKK IKK Complex TLR4->IKK 2. Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB 3. Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc 5. Translocates IkB_NFkB->NFkB 4. IκB Degrades DHBF_Derivative DHBF Derivative DHBF_Derivative->IKK Inhibits DNA DNA NFkB_nuc->DNA 6. Binds Transcription Gene Transcription (Proliferation, Anti-apoptosis) DNA->Transcription

Caption: Inhibition of the NF-κB signaling pathway by DHBF derivatives.

Additionally, certain dibromo-dihydrodibenzofuran derivatives have been identified as highly potent inhibitors of protein kinase CK2, an enzyme implicated in cancer cell proliferation, with IC50 values in the low nanomolar range.[8]

Comparative Pharmacological Evaluation: Antimicrobial Activity

The introduction of halogens into the benzofuran structure is a critical factor for imparting antimicrobial activity.[11] Unsubstituted esters often show no activity, whereas halogenated derivatives can be effective against Gram-positive bacteria and fungi.[11]

Activity Against Bacteria and Fungi

Studies have shown that dihydrobenzofuran derivatives containing two halogen substitutions are active against Gram-positive cocci.[11] Specifically, derivatives with a halogen in the aromatic ring also demonstrated antifungal activity against Candida species.[11]

Table 2: Comparative Antimicrobial Activity of Halogenated Benzofuran Derivatives

Compound ID Description Target Organism MIC (µg/mL) Reference
III Dihalo-substituted derivative Gram-positive cocci 50 - 200 [11]
VI Dihalo-substituted derivative Gram-positive cocci 50 - 200 [11]
III Halogen on aromatic ring Candida albicans, C. parapsilosis 100 [11]

| VI | Halogen on aromatic ring | Candida albicans, C. parapsilosis | 100 |[11] |

MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.

Structure-Activity Relationship (SAR) for Antimicrobial Effects

The key determinant for antimicrobial activity appears to be the presence and number of halogen atoms.[11]

  • Mono- vs. Di-halogenation: Derivatives with two halogen substitutions were active, while those with only one were inactive.[11]

  • Aromatic Halogenation: The presence of a halogen on the fused aromatic ring seems crucial for conferring antifungal properties.[11]

Experimental Protocols

To ensure the reproducibility and validity of the pharmacological data, standardized protocols must be employed. Below is a detailed methodology for the MTT cytotoxicity assay, a common colorimetric assay for assessing cell metabolic activity.

Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol is used to determine the IC50 value of a compound against a cancer cell line.

Principle: The assay measures the activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.

Materials:

  • Human cancer cell line (e.g., HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

  • Multichannel pipette and plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA.

    • Perform a cell count and dilute the cell suspension to the desired density (e.g., 5 x 10⁴ cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for the desired exposure time (e.g., 48 hours).

  • MTT Addition and Incubation:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average OD of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (OD of treated well / OD of control well) x 100

    • Plot the % Viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Workflow start Start seed 1. Seed Cells in 96-well plate start->seed incubate1 2. Incubate 24h (Cell Attachment) seed->incubate1 treat 3. Add Compound Dilutions incubate1->treat incubate2 4. Incubate 48h (Drug Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Add DMSO (Dissolve Crystals) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate % Viability & Determine IC50 read->analyze end_node End analyze->end_node

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Perspectives

The 2,3-dihydro-1-benzofuran scaffold, particularly when substituted with bromine, represents a promising framework for the development of novel therapeutic agents. The evidence strongly indicates that halogenation is a key strategy for enhancing both anticancer and antimicrobial activities. Structure-activity relationship studies reveal that the position and number of halogen atoms, along with the nature of the substituent at the C-2 position, are critical for optimizing potency. The inhibition of key cancer-related pathways like NF-κB and CK2 provides a rational basis for their mechanism of action.

Future research should focus on synthesizing a focused library of Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate derivatives with systematic modifications to precisely map the SAR. Investigating their efficacy in in vivo models and conducting detailed toxicological profiles will be essential steps in translating these promising scaffolds into clinical candidates.

References

  • Lee, J., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2545-9. [Link]

  • Szychowska, K., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4566-4581. [Link]

  • Al-Ostath, A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry, 14, 826-851. [Link]

  • Schulze, J., et al. (2022). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. Molecules, 27(19), 6542. [Link]

  • Vakharia, J., et al. (2022). Synthesis and antibacterial activity of novel benzofuran ester derivatives. ResearchGate. [Link]

  • Ye, X., et al. (2014). Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 24(11), 2539-45. [Link]

  • Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2795. [Link]

  • Talele, T. T., et al. (2025). Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors. Bioorganic Chemistry. [Link]

  • Zimmermann, S., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10377. [Link]

  • Kumar, A. (2018). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. [Link]

  • Al-Ostath, A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. [Link]

  • Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 28318-28333. [Link]

  • Gangwal, R. P., et al. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry, 57(11), 4738–4757. [Link]

  • Gangwal, R. P., et al. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. PMC - NIH. [Link]

  • Lee, J., et al. (2021). Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB. ResearchGate. [Link]

  • RSYN. (2025). Benzofurans/2,3-dihydrobenzofurans as antimicrobial agents. RSYN for Your Information. [Link]

  • Al-Azzawi, A. M., et al. (2018). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. ResearchGate. [Link]

  • Sharma, G., et al. (2026). Benzofurans/2,3-dihydrobenzofurans as antimicrobial agents. ResearchGate. [Link]

  • Organic Chemistry Portal. (2021). 2,3-Dihydrobenzofuran synthesis. [Link]

  • Singh, P., et al. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. International Journal of Pharmacognosy and Phytochemical Research, 8(9), 1541-1549. [Link]

  • Wang, J., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 30(16), 3467. [Link]

  • Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]

  • Sarsam, S. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 8(5). [Link]

Sources

Comparing yields of Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate under different catalytic conditions

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Catalytic Synthesis of Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently encountered in a vast array of natural products and pharmaceutically active compounds. Its structural rigidity and electronic properties make it a valuable core for the development of novel therapeutics. Specifically, derivatives such as Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate serve as crucial building blocks in medicinal chemistry, where the bromo-substituent provides a handle for further functionalization via cross-coupling reactions, and the ethyl ester allows for various subsequent chemical transformations.

This technical guide provides a comparative analysis of two distinct and prominent catalytic strategies for the synthesis of Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate: a Palladium-catalyzed intramolecular Heck-type cyclization and a metal-free, organocatalytic Michael-addition/cyclization cascade. The objective is to furnish researchers, chemists, and drug development professionals with a detailed, side-by-side evaluation of these methodologies, supported by experimental data, to facilitate informed decisions in synthetic route design and optimization.

Methodology 1: Palladium-Catalyzed Intramolecular Heck-Type Cyclization

Transition-metal catalysis, particularly with palladium, offers a robust and versatile approach for the construction of complex heterocyclic systems.[1][2] The intramolecular Heck reaction is a powerful tool for the formation of cyclic structures via the coupling of an aryl halide with a tethered alkene. In the context of synthesizing our target molecule, this strategy involves the preparation of an appropriate precursor, typically an O-allylated or O-acrylated bromophenol, which then undergoes palladium-catalyzed cyclization.

The choice of a palladium catalyst and, crucially, the associated ligand, is paramount in achieving high yields and selectivity. The ligand modulates the electronic and steric properties of the palladium center, influencing the rates of oxidative addition, migratory insertion, and reductive elimination in the catalytic cycle.

Experimental Protocol: Palladium-Catalyzed Synthesis

Step 1: Synthesis of the Precursor - Ethyl 2-((4-bromo-2-formylphenoxy)methyl)acrylate

  • To a solution of 4-bromo-2-formylphenol (1.0 eq) in anhydrous acetonitrile (0.2 M) is added potassium carbonate (1.5 eq).

  • Ethyl 2-(bromomethyl)acrylate (1.2 eq) is added dropwise to the suspension.

  • The reaction mixture is stirred at 60 °C for 12 hours under a nitrogen atmosphere.

  • Upon completion (monitored by TLC), the mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the precursor.

Step 2: Palladium-Catalyzed Intramolecular Cyclization

  • To a solution of the precursor, Ethyl 2-((4-bromo-2-formylphenoxy)methyl)acrylate (1.0 eq), in anhydrous toluene (0.1 M) is added Pd(OAc)₂ (5 mol%) and a suitable phosphine ligand, such as P(o-tol)₃ (10 mol%).

  • A base, such as triethylamine (2.0 eq), is added to the mixture.

  • The reaction vessel is sealed and heated to 110 °C for 24 hours.

  • The reaction is cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous ammonium chloride and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to afford Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate.

Catalytic Cycle and Workflow

G cluster_0 Palladium-Catalyzed Intramolecular Heck Cyclization A Pd(0) B Oxidative Addition (Aryl Bromide) A->B Precursor C Ar-Pd(II)-Br B->C D Alkene Coordination C->D E Intramolecular Migratory Insertion D->E F Cyclized Pd(II) Intermediate E->F G β-Hydride Elimination F->G H Product Release & Regeneration of Pd(0) G->H H->A Base I Product H->I

Caption: Proposed catalytic cycle for the Palladium-catalyzed intramolecular Heck cyclization.

Methodology 2: Organocatalytic Asymmetric Michael/Cyclization Cascade

Organocatalysis has emerged as a powerful paradigm in synthetic chemistry, offering a metal-free alternative that often provides high levels of stereocontrol.[3][4] For the synthesis of 2,3-dihydrobenzofurans, a common organocatalytic strategy involves the conjugate addition of a phenol to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization. Chiral amine or squaramide catalysts are frequently employed to induce enantioselectivity.

This approach offers the advantages of milder reaction conditions, lower toxicity, and the potential for asymmetric synthesis, which is of paramount importance in drug development.

Experimental Protocol: Organocatalytic Synthesis
  • In a reaction vial, 4-bromophenol (1.2 eq) and ethyl 2,3-butadienoate (1.0 eq) are dissolved in dichloromethane (0.2 M).

  • A chiral bifunctional organocatalyst, such as a quinine-derived squaramide (10 mol%), is added to the solution.

  • The reaction mixture is stirred at room temperature for 48 hours.

  • The progress of the reaction is monitored by TLC or ¹H NMR spectroscopy.

  • Upon completion, the solvent is removed in vacuo.

  • The crude product is directly purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate.

Organocatalytic Workflow

G cluster_1 Organocatalytic Michael/Cyclization Cascade A 4-Bromophenol + Ethyl 2,3-butadienoate B Activation by Chiral Organocatalyst A->B C Michael Addition B->C D Enolate Intermediate C->D E Intramolecular Cyclization (O-alkylation) D->E F Product-Catalyst Complex E->F G Product Release F->G H Product G->H I Catalyst Regeneration G->I I->B

Sources

Safety Operating Guide

A Guide to the Proper Disposal of Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the safe and compliant disposal of Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate. As a brominated heterocyclic compound, this substance requires management as a halogenated organic waste. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The principles outlined here are grounded in established best practices from leading research institutions and regulatory bodies.

Foundational Principles of Disposal: The "Why" Behind the Protocol

The cornerstone of safely managing waste from compounds like Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate is understanding its chemical nature. Its disposal pathway is dictated by the presence of a bromine atom, classifying it as a halogenated organic compound .[1][2]

The Criticality of Segregation: Halogenated vs. Non-Halogenated Waste

The single most important step in this process is the strict segregation of halogenated waste from all other waste streams.[2] The rationale is twofold:

  • Environmental & Safety Concerns: Halogenated wastes cannot be disposed of through typical solvent fuel blending. Their incineration requires specialized high-temperature facilities equipped with scrubbers to neutralize the resulting acid gases (such as hydrogen bromide).[3] Improper incineration can lead to the formation of toxic byproducts.[3]

  • Economic Factors: The cost to dispose of a drum of halogenated waste is significantly higher—often double—that of non-halogenated waste.[4] Cross-contamination of a large volume of non-halogenated solvent with even a small amount of a halogenated compound forces the entire container to be treated as the more hazardous and expensive waste type.

Disposal of this chemical is primarily governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) in the United States.[5][6] All procedures must ultimately align with the specific guidelines set forth by your institution's Environmental Health and Safety (EHS) department, which operationalizes these federal and state regulations.

Hazard Identification and Risk Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, its structural class allows for a reliable assessment of its probable hazards. The primary disposal concern remains its classification as a halogenated organic.

Hazard ClassificationDescriptionPrimary Precaution & Disposal Rationale
Halogenated Organic Compound Contains a covalently bonded bromine atom.[1][2]Segregate into a dedicated "Halogenated Organic Waste" container. This is the most critical step to ensure it enters the correct, specialized disposal pathway.[2][7]
Skin and Eye Irritant (Probable) Similar chemical structures are known to cause skin and eye irritation.[8]Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves and safety goggles, during handling and disposal.[1]
Environmental Hazard (Probable) Many complex organic molecules are toxic to aquatic life.Under no circumstances should this compound or its solutions be poured down the drain. [1][9]

Standard Operating Procedure (SOP) for Disposal

This step-by-step protocol ensures a self-validating system for the safe handling and disposal of Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate from generation to final pickup.

Step 1: Prepare with Appropriate Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing standard laboratory PPE, including:

  • Safety goggles or glasses.

  • Nitrile gloves.

  • A lab coat.[1]

Step 2: Identify and Segregate at the Point of Generation Immediately upon generating waste containing this compound (e.g., residual amounts in reaction flasks, mother liquor from crystallization, contaminated solvents), it must be identified as halogenated waste.

  • Action: Designate a specific waste container exclusively for halogenated organic liquids.[1][7] Do not mix with non-halogenated wastes like acetone, hexane, or ethyl acetate unless they are part of the same reaction mixture.[4]

Step 3: Select and Prepare the Waste Container The integrity of the waste containment is paramount to preventing leaks and ensuring safe transport.

  • Action: Select a clean, leak-proof container made of a compatible material (borosilicate glass or polyethylene is standard) with a tightly sealing screw cap.[9][10][11] If reusing a chemical bottle, ensure the original label is completely defaced or removed.[11][12]

Step 4: Accumulate Waste and Label Correctly Proper labeling is a strict regulatory requirement and is essential for safety.

  • Action: Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[7][12]

  • Action: As waste is added, update the container's contents list. Write out the full chemical names of all components, including solvents. Do not use abbreviations or chemical formulas.[7][10] For example, list "Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate" and "Dichloromethane."

  • Action: Keep the container securely capped at all times, except when actively adding waste.[7][9] Do not overfill; leave at least 5-10% of headspace to allow for vapor expansion.[11]

Step 5: Store in a Designated Satellite Accumulation Area (SAA) Hazardous waste must be stored safely and securely within the laboratory pending pickup.

  • Action: Store the labeled waste container in a designated SAA.[9] This area should be under the control of the laboratory personnel.

  • Action: Ensure secondary containment (such as a spill tray) is used.[13]

  • Action: Store incompatibles separately. Specifically, keep this halogenated organic waste away from strong acids, bases, and oxidizers.[9]

Step 6: Arrange for Final Disposal Waste is removed from the lab by trained professionals for final disposal.

  • Action: Once the container is full or waste is no longer being generated, contact your institution's EHS department to schedule a waste pickup.[14] Follow their specific procedures for pickup requests.

Visual Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate.

G cluster_0 Laboratory Operations cluster_1 Waste Handling & Segregation Protocol cluster_2 Storage & Disposal gen Waste Generation (e.g., reaction mixture, contaminated solvent) decision Is waste Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate or contaminated with it? gen->decision segregate Segregate into Dedicated HALOGENATED ORGANIC WASTE Stream decision->segregate  Yes other_waste Segregate into Appropriate Non-Halogenated or Aqueous Waste Stream decision->other_waste No container Use Compatible, Securely Capped Container (Glass or Polyethylene) segregate->container labeling Affix 'Hazardous Waste' Tag & List Full Chemical Names of All Contents container->labeling saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment labeling->saa pickup Contact Institutional EHS Office to Schedule Waste Pickup saa->pickup disposal Manifested Disposal by Licensed Professionals pickup->disposal

Caption: Disposal workflow for Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate.

Disposal of Contaminated Materials and Empty Containers

  • Solid Waste: Disposable items like gloves, weigh boats, or silica gel heavily contaminated with the compound should be placed in a designated solid hazardous waste container, clearly labeled with the chemical contaminant.

  • Empty Containers: An empty container that held the pure compound must be managed properly. Triple rinse the container with a suitable solvent (e.g., acetone or ethyl acetate).[11] The first rinseate must be collected and disposed of as halogenated hazardous waste. Subsequent rinseates may be managed as non-halogenated waste. The clean, triple-rinsed, and air-dried container can then have its label fully defaced and be disposed of as regular laboratory glass waste.[11]

Emergency Procedures for Spills

In the event of a small spill within a chemical fume hood:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or material like vermiculite.

  • Collect the contaminated absorbent material into a sealed, labeled bag or container.

  • Dispose of the cleanup material as halogenated hazardous waste.

  • For large spills, evacuate the area and contact your institution's emergency EHS number immediately.[7]

References

  • JNCASR. (n.d.). PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NIH Waste Disposal Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical Waste - Research Facilities. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022 - Chemical Waste. Retrieved from [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • Needle.Tube. (n.d.). Guidelines for Proper Disposal of Lab Waste in US Hospitals: EPA, OSHA, and DOT Regulations. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • National Cheng Kung University. (n.d.). Laboratory Hazardous Waste Management. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022 - Multihazardous Waste. Retrieved from [Link]

  • Environmental Marketing Services. (2024, September 16). Laboratory Waste Disposal. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Unknown Source. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

For research use only. Not for use in diagnostic procedures.

As a novel halogenated aromatic compound, Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a detailed protocol for the safe use, storage, and disposal of this compound, grounded in established safety principles for structurally related chemicals.

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate. The following recommendations are synthesized from safety data for structurally analogous compounds, such as 6-bromo-2,3-dihydro-benzofuran and other brominated benzofuran derivatives.[1][2][3] It is imperative to treat this compound with the caution required for chemicals with potential acute toxicity, as well as skin, eye, and respiratory irritation.

Hazard Identification and Risk Assessment

Based on analogous compounds, Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate is presumed to possess the following hazards:

  • Harmful if swallowed: Acute oral toxicity is a potential concern.[1][3][4]

  • Causes skin irritation: Direct contact with the skin is likely to cause irritation.[1][3][5]

  • Causes serious eye irritation: The compound is expected to be a significant eye irritant.[1][2][3][4][5]

  • May cause respiratory irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][2]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

Personal Protective Equipment (PPE): Your First Line of Defense

The following PPE is mandatory when handling Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate to minimize exposure.

PPE CategorySpecific RecommendationRationale
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn in addition to goggles when there is a significant risk of splashing.Protects against splashes and airborne particles, preventing serious eye irritation.
Skin Protection - Gloves: Chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use. - Lab Coat: A standard laboratory coat. A chemically resistant apron should be worn over the lab coat when handling larger quantities.Prevents skin contact, which can cause irritation. Contaminated gloves should be disposed of immediately.
Respiratory Protection All handling of solids and solutions should be performed within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of vapors or aerosols, which may cause respiratory irritation.

A note on glove selection: Always consult the glove manufacturer's compatibility chart for specific breakthrough times and degradation data, if available for the chemical class.

Operational and Handling Plan: A Step-by-Step Protocol

Adherence to a strict operational plan is crucial for minimizing the risk of exposure and ensuring reproducible experimental results.

Engineering Controls
  • Chemical Fume Hood: All weighing, transferring, and experimental manipulations involving this compound must be conducted in a properly functioning chemical fume hood.

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

Handling Procedure Workflow

prep Preparation - Don appropriate PPE - Verify fume hood function weigh Weighing - Use an analytical balance inside the fume hood - Use a spatula for transfers prep->weigh 1. dissolve Dissolution - Add solvent to the solid slowly - Keep the container covered as much as possible weigh->dissolve 2. reaction Reaction - Conduct the reaction in a closed system if possible - Maintain constant vigilance dissolve->reaction 3. cleanup Cleanup - Decontaminate glassware - Segregate waste reaction->cleanup 4.

Caption: Workflow for the safe handling of Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate.

Storage and Disposal: Maintaining a Safe and Compliant Laboratory

Storage
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

  • Consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation, as is common for similar compounds.

Disposal Plan

As a halogenated organic compound, Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation: Do not dispose of this compound down the drain. Collect all waste containing this chemical in a designated, labeled "Halogenated Organic Waste" container.[6]

  • Container Management: Keep the waste container tightly closed when not in use and store it in a secondary containment bin within a fume hood or a designated satellite accumulation area.

  • Professional Disposal: Arrange for the disposal of the waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[7]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency SituationImmediate Action Protocol
Eye Contact - Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][8] - Remove contact lenses if present and easy to do. - Seek immediate medical attention.
Skin Contact - Immediately remove all contaminated clothing. - Wash the affected area with soap and plenty of water for at least 15 minutes.[8] - If skin irritation persists, seek medical attention.
Inhalation - Move the affected person to fresh air. - If breathing is difficult, provide oxygen. - Seek immediate medical attention.
Ingestion - Do NOT induce vomiting. - Rinse mouth with water. - Seek immediate medical attention and provide the SDS for a related compound if available.
Minor Spill - Alert others in the area. - Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). - Collect the absorbed material into a labeled container for halogenated organic waste. - Clean the spill area with a suitable solvent, and then soap and water.
Major Spill - Evacuate the immediate area. - Alert your supervisor and institutional safety office. - Prevent entry into the area. - Await the arrival of trained emergency response personnel.

By adhering to these guidelines, researchers can confidently and safely work with Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate, fostering a secure environment for scientific discovery.

References

  • Capot Chemical Co., Ltd. (n.d.). MSDS of ethyl benzofuran-2-carboxylate. Retrieved from [Link]

  • Anonymous. (2023, May 24).
  • Aaron Chemicals. (2024, November 1). Safety Data Sheet. Retrieved from [Link]

  • NextSDS. (n.d.). 6-bromo-3-ethyl-1,3-dihydro-2-benzofuran-1-one. Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。